Technical Documentation Center

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol
  • CAS: 1072944-51-4

Core Science & Biosynthesis

Foundational

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol Introduction: Strategic Importance of a Key Building Block 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a high...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

Introduction: Strategic Importance of a Key Building Block

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperidinol moiety, a common scaffold in pharmacologically active agents, linked to a phenyl ring activated by two potent electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). This electronic profile makes the molecule a versatile intermediate for further chemical transformations, enabling the synthesis of a diverse array of complex target molecules. This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in the principles of Nucleophilic Aromatic Substitution (SNAr), and offers insights into the causality behind the experimental design.

Core Synthesis Strategy: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of the target molecule is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the reaction between a highly electron-deficient aryl halide, 2-fluoro-1-nitro-4-(trifluoromethyl)benzene , and a suitable nucleophile, piperidin-4-ol .

Mechanistic Rationale: Why SNAr is the Reaction of Choice

The success of the SNAr reaction is predicated on the electronic properties of the aromatic electrophile. A standard benzene ring is electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups (EWGs) fundamentally alters this reactivity.

  • Activation of the Aromatic Ring : The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful EWGs. The nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution by withdrawing electron density through both resonance (-M) and inductive (-I) effects. The trifluoromethyl group exerts a potent inductive (-I) effect. This combined electron withdrawal renders the carbon atoms of the benzene ring electrophilic and susceptible to nucleophilic attack.

  • Stabilization of the Intermediate : The SNAr reaction proceeds via a two-step addition-elimination mechanism, characterized by the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][2][3] The negative charge developed during the nucleophilic attack is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group.[1][2] This stabilization of the Meisenheimer complex is the key factor that lowers the activation energy for the reaction.

  • Choice of Leaving Group : Fluorine is an excellent leaving group in SNAr reactions. Despite the high strength of the C-F bond, the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic. Furthermore, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond.

The overall reaction mechanism is depicted below.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Charge Flask (Reactants, Base, Solvent) B 2. Heat to 85-90 °C under N₂ Atmosphere A->B C 3. Monitor by TLC (4-6 hours) B->C D 4. Cool to RT & Quench (Pour into Water) C->D E 5. Extract with EtOAc (3x) D->E F 6. Wash Organic Layer (Water & Brine) E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Column Chromatography (Silica, EtOAc/Hexanes) G->H I 9. Evaporate Solvent (Pure Product) H->I

Sources

Exploratory

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol chemical properties

An In-depth Technical Guide to 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol: Properties, Synthesis, and Applications in Drug Discovery Introduction 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a highly f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a highly functionalized organic molecule of significant interest to the medicinal chemistry and drug development sectors. Its structure incorporates three key pharmacophoric elements: a piperidine-4-ol core, a trifluoromethyl group, and a nitroaromatic system. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile anchor for further chemical modification[1][2]. The trifluoromethyl (CF₃) group is a cornerstone of modern drug design, known for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity through unique electronic interactions[3][4]. The ortho-nitro group, while sometimes associated with toxicity, primarily serves as a powerful electron-withdrawing group that activates the aromatic ring for synthesis and acts as a synthetic handle for conversion into a more versatile amino group.

This technical guide provides a comprehensive analysis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol, covering its physicochemical properties, a detailed examination of its synthetic pathway, its chemical reactivity, and its potential as a strategic building block in the development of novel therapeutics.

Physicochemical and Structural Properties

The molecular architecture of this compound dictates its chemical behavior and potential applications. The combination of the electron-rich piperidine and the electron-deficient phenyl ring creates a molecule with distinct electronic and steric properties.

PropertyValueSource
CAS Number 1072944-51-4[5]
Molecular Formula C₁₂H₁₃F₃N₂O₃[5]
Molecular Weight 290.24 g/mol [5]
SMILES OC1CCN(C2=CC(C(F)(F)F)=CC=C2=O)CC1[5]
Storage Sealed in dry, 2-8°C[5]

Stability and Handling: Based on supplier recommendations, the compound should be stored under refrigerated (2-8°C) and dry conditions to prevent degradation[5]. As with many nitroaromatic compounds, it should be handled with care, using appropriate personal protective equipment, as related structures can be irritants[6].

Synthesis and Purification

The most logical and industrially scalable synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the high degree of activation conferred upon the aromatic ring by the two potent electron-withdrawing groups (NO₂ and CF₃).

Retrosynthetic Analysis & Synthetic Pathway

The molecule can be disconnected at the C-N bond between the phenyl ring and the piperidine nitrogen. This leads to two commercially available or readily accessible starting materials: 4-hydroxypiperidine and a highly activated halo-aromatic compound, such as 2-fluoro-4-(trifluoromethyl)-1-nitrobenzene . The fluorine atom is an excellent leaving group for SNAr reactions.

G cluster_products Product cluster_reactants Starting Materials P 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol R1 4-Hydroxypiperidine P->R1 C-N bond disconnection R2 2-Fluoro-4-(trifluoromethyl)-1-nitrobenzene P->R2 S(N)Ar Retrosynthesis

Caption: Proposed SNAr synthesis pathway.

Experimental Protocol (Generalized)

This protocol is a representative procedure based on established methodologies for SNAr reactions with piperidines.[7]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-(trifluoromethyl)-1-nitrobenzene (1.0 eq), 4-hydroxypiperidine (1.1 eq), and anhydrous potassium carbonate (K₂CO₃) as a base (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to the flask to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Reaction Execution: Heat the reaction mixture to 80-120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x). The presence of the hydroxyl group may necessitate a more polar solvent mixture for efficient extraction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol.

Causality Behind Experimental Choices
  • Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they can solvate the potassium carbonate and the intermediate Meisenheimer complex, accelerating the reaction rate. They are also stable at the required elevated temperatures.

  • Base: Anhydrous K₂CO₃ is a mild, non-nucleophilic base sufficient to deprotonate the piperidine nitrogen (or act as an acid scavenger for the HF generated), facilitating its nucleophilic attack without competing in the reaction or causing side reactions.

  • Temperature: Heat is required to overcome the activation energy of the reaction. The ortho-nitro and para-trifluoromethyl groups strongly activate the ring, but elevated temperatures ensure a reasonable reaction rate.

Chemical Reactivity and Derivatization Potential

This molecule is a versatile intermediate due to its multiple reactive sites, making it a valuable scaffold for building chemical libraries for high-throughput screening.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative using standard conditions such as catalytic hydrogenation (H₂, Pd/C), or chemical reductants like tin(II) chloride (SnCl₂) or iron powder in acidic media. This transformation is fundamental, as the resulting amino group can be further functionalized via acylation, sulfonylation, or diazotization reactions.

  • Reactions at the Hydroxyl Group: The secondary alcohol on the piperidine ring can be oxidized to the corresponding ketone (a piperidinone), esterified with acyl chlorides or carboxylic acids, or converted into an ether. These modifications allow for fine-tuning of the molecule's polarity, hydrogen bonding capacity, and steric profile.

  • Aromatic Ring Chemistry: The resulting aniline (after nitro reduction) can undergo electrophilic aromatic substitution, although the trifluoromethyl group will direct incoming electrophiles and influence reactivity.

G cluster_mods Potential Derivatizations cluster_apps Further Functionalization Core 1-(2-Nitro-5-(trifluoromethyl) -phenyl)piperidin-4-ol N_Aniline Reduction to Aniline Derivative (e.g., H₂, Pd/C) Core->N_Aniline Nitro Group O_Ketone Oxidation to Ketone (e.g., PCC, Swern) Core->O_Ketone Hydroxyl Group O_Ester Esterification (e.g., Acyl Chloride) Core->O_Ester Hydroxyl Group A_Amide Amide/Sulfonamide Formation N_Aniline->A_Amide A_Heterocycle Heterocycle Synthesis N_Aniline->A_Heterocycle K_Derivs Piperidinone Derivatives O_Ketone->K_Derivs

Caption: Key derivatization pathways from the core scaffold.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.

Analysis Predicted Features
¹H NMR Aromatic Protons: 3 signals in the aromatic region (~7.5-8.5 ppm), likely showing complex splitting patterns (doublets, doublets of doublets) due to H-H and H-F coupling. Piperidine Protons: Multiple signals in the aliphatic region (~1.5-4.0 ppm), including multiplets for the axial and equatorial protons on the ring. Hydroxyl Proton: A broad singlet, chemical shift dependent on solvent and concentration.
¹³C NMR Aromatic Carbons: 6 signals in the aromatic region (~120-150 ppm), including a quartet for the CF₃ carbon due to C-F coupling. Piperidine Carbons: 3 distinct signals for the piperidine ring carbons. CF₃ Carbon: A signal around 120-125 ppm, split into a quartet by the three fluorine atoms.
IR Spectroscopy O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹. N-O Stretch (Nitro): Two strong, characteristic absorption bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 291.09.

Applications in Research and Drug Development

The true value of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol lies in its role as a sophisticated chemical intermediate.

  • Scaffold for Kinase Inhibitors: The N-aryl piperidine structure is a common feature in many kinase inhibitors. After reduction of the nitro group, the resulting aniline can be acylated with fragments designed to interact with the hinge region of a kinase active site.

  • Building Block for GPCR Ligands: The piperidine core is a privileged structure for G-protein coupled receptor (GPCR) ligands. The various functional handles allow for the systematic exploration of the structure-activity relationship (SAR) to optimize binding and functional activity.

  • Foundation for Antimicrobial Agents: Nitroaromatic compounds themselves can exhibit antimicrobial properties.[8] Furthermore, the scaffold can be elaborated to generate novel compounds with potential antibacterial or antifungal activity.[1][9] The trifluoromethyl group often enhances the potency of such agents.[10]

The strategic incorporation of the CF₃ group is a validated approach to improve drug-like properties. It can increase metabolic stability by blocking sites of enzymatic oxidation, and its high lipophilicity can enhance membrane permeability and cell penetration.[4]

Safety and Handling

  • Hazard Identification: While specific toxicity data for this compound is unavailable, related N-aryl piperidines and nitroaromatics are often classified as harmful if swallowed and can cause skin and serious eye irritation.[6] It is prudent to handle this chemical with the assumption that it may be an irritant.

  • Recommended PPE: Standard laboratory personal protective equipment should be used, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) to ensure long-term stability.[5]

Conclusion

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a strategically designed chemical building block with significant potential in drug discovery and development. Its synthesis is achievable through robust and scalable SNAr chemistry. The molecule's distinct functional groups—the reducible nitro group, the modifiable hydroxyl group, and the property-enhancing trifluoromethyl group—provide researchers with a versatile platform for creating diverse libraries of novel compounds. This guide underscores its value as a key intermediate for accessing complex molecular architectures aimed at a wide range of biological targets, solidifying its importance for scientists in the pharmaceutical and life sciences industries.

References

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

  • Google Patents. (n.d.). WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate.
  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • PubChem. (n.d.). 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol. Available from: [Link]

  • Extraordinary Pharmatech. (n.d.). 1101854-58-3,(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl). Available from: https://www.
  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available from: [Link]

  • National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Available from: [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • National Center for Biotechnology Information. (2022). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. PMC. Available from: [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. Available from: [Link]

  • Preprints.org. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Available from: [Link]

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • MDPI. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Available from: [Link]

  • ResearchGate. (2025). Diversity, Antimicrobial, Antioxidant, and Anticancer Activity of Culturable Fungal Endophyte Communities in Cordia dichotoma. Available from: [Link]

  • National Institutes of Health. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Available from: [Link]

  • Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • 试剂仪器网. (n.d.). CAS 1072944-51-4. Available from: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Available from: [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Available from: [Link]

  • PubChem. (n.d.). 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

Abstract This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol, a compound of interest in drug discovery and development. Recogni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol, a compound of interest in drug discovery and development. Recognizing the critical role of mass spectrometry in characterizing novel chemical entities, this document outlines the foundational principles, robust experimental protocols, and expected fragmentation pathways for this specific molecule.[1][2] We delve into the nuances of sample preparation, ionization techniques including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and analysis using high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to enable accurate and reliable characterization of this and structurally related compounds.

Introduction: The Analytical Imperative in Drug Development

The journey from a promising molecule to a therapeutic agent is underpinned by rigorous analytical characterization.[1][2] Mass spectrometry (MS) stands as a cornerstone technology in this process, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of drug candidates and their metabolites.[1][2][3] 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a compound that incorporates several chemical moieties—a nitroaromatic ring, a trifluoromethyl group, and a piperidinol substituent—each presenting distinct behaviors under mass spectrometric analysis. A thorough understanding of its ionization and fragmentation is paramount for developing robust analytical methods for pharmacokinetic, metabolism, and safety studies.[4]

This guide is structured to provide a logical progression from the fundamental properties of the molecule to advanced analytical strategies. We will explore the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system for generating high-quality, reproducible data.

Molecular Structure and Predicted Physicochemical Properties

A foundational understanding of the analyte's structure is critical for predicting its behavior in a mass spectrometer.

Structure:

Key Structural Features and Their Implications for MS Analysis:

  • Piperidin-4-ol Moiety: The piperidine ring contains a basic nitrogen atom, which is a primary site for protonation in positive ion mode ESI.[5][6] The hydroxyl group can also participate in ionization and fragmentation processes.

  • Nitroaromatic Group: The nitro group is strongly electron-withdrawing and can influence ionization efficiency. In mass spectrometry, nitroaromatic compounds are known to undergo characteristic fragmentations, including the loss of NO, NO2, and other related neutral losses.[7][8]

  • Trifluoromethyl (CF3) Group: This is another strongly electron-withdrawing group that impacts the electronic environment of the aromatic ring. Its presence can lead to unique fragmentation pathways, including the potential loss of a CF3 radical.[9]

PropertyPredicted Value/CharacteristicImplication for MS Method Development
Molecular Formula C12H13F3N2O3Defines the exact mass for high-resolution mass measurement.
Monoisotopic Mass 290.088 DaThe target mass for precursor ion selection in MS/MS experiments.
pKa (most basic) ~8.5 (Piperidine Nitrogen)Favorable for positive ion mode ESI, especially in acidic mobile phases.
LogP ~2.5Indicates moderate hydrophobicity, suitable for reverse-phase liquid chromatography.

Experimental Design: A Validated Approach

The development of a robust mass spectrometry method requires careful consideration of sample preparation, chromatography, and instrument parameters.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free from interfering matrix components.[10] For small molecules in biological matrices like plasma, a multi-pronged approach is often necessary.[11]

Protocol: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol from a plasma matrix.

Step-by-Step Methodology:

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (for enhanced cleanup):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Acidify the supernatant from the previous step with 10 µL of 2% formic acid.[11]

    • Load the acidified supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Causality: The initial protein precipitation provides a crude cleanup. The subsequent mixed-mode SPE leverages both hydrophobic interactions and the basic nature of the piperidine nitrogen for highly selective retention and elution, resulting in a cleaner sample and improved assay sensitivity.[11]

Liquid Chromatography: Achieving Optimal Separation

Liquid chromatography (LC) is crucial for separating the analyte from matrix components and potential isomers.

ParameterRecommended SettingRationale
Column C18, 100 mm x 2.1 mm, 1.9 µmProvides good retention and peak shape for moderately hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reverse-phase column.
Gradient 5% to 95% B over 5 minutesA standard gradient for screening and method development.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 40°CImproves peak shape and reproducibility.
Mass Spectrometry: Ionization and Analysis

The choice of ionization source and mass analyzer is critical for obtaining high-quality data.

Workflow for Method Development

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep Protein Precipitation & SPE LC Reverse-Phase C18 Separation Prep->LC Inject Ionization Ionization Source Selection (ESI vs. APCI) LC->Ionization Elute FullScan Full Scan MS (Q-TOF/Orbitrap) Determine [M+H]+ Ionization->FullScan Ion Transfer MSMS Tandem MS (MS/MS) Fragment Precursor Ion FullScan->MSMS Precursor Selection Fragmentation Fragmentation Pathway Analysis MSMS->Fragmentation Acquire Fragment Ions

Caption: Mass Spectrometry Method Development Workflow.

Ionization Techniques: ESI vs. APCI
  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is generally the preferred method for this molecule due to the presence of the basic piperidine nitrogen.[12] It is expected to readily form the protonated molecule, [M+H]+, in positive ion mode. The ionization efficiency in ESI can be influenced by the solvent composition and pH.[13]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more thermally stable compounds.[14][15] While ESI is likely to be more efficient for this analyte, APCI can be a valuable alternative, particularly if matrix effects are problematic with ESI.[14]

Mass Analyzers: Q-TOF vs. Orbitrap

Both Q-TOF and Orbitrap mass spectrometers provide high-resolution and accurate mass capabilities, which are essential for confident formula determination of the parent molecule and its fragments.[16][17]

Mass AnalyzerKey Advantages
Q-TOF Fast acquisition speeds, making it well-suited for coupling with fast LC separations.[17]
Orbitrap Very high resolution, which can aid in resolving isobaric interferences and provides high mass accuracy for confident elemental composition determination.[16][18][19]

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion (the protonated molecule, m/z 291.095) to generate characteristic product ions for structural confirmation and quantitative analysis. The following are predicted fragmentation pathways based on the chemical structure.

Diagram of Predicted Fragmentation

Fragmentation M [M+H]+ m/z 291.095 F1 Loss of H2O m/z 273.085 M->F1 - H2O F2 Loss of NO2 m/z 245.100 M->F2 - NO2 F3 Cleavage of Piperidine Ring m/z 100.076 M->F3 Ring Opening F4 Nitroaromatic Fragment m/z 191.020 M->F4 C-N Bond Cleavage F5 Loss of CF3 m/z 222.082 M->F5 - CF3

Caption: Predicted Fragmentation Pathways of [M+H]+.

Detailed Explanation of Key Fragmentations:
  • Loss of Water (m/z 273.085): The hydroxyl group on the piperidine ring can be readily lost as a neutral water molecule, particularly upon collisional activation. This is a common fragmentation for alcohol-containing compounds.

  • Loss of Nitro Group (m/z 245.100): A characteristic fragmentation of nitroaromatic compounds is the loss of the NO2 radical.[7][8] This results in a significant and often abundant fragment ion.

  • Piperidine Ring Fragments (e.g., m/z 100.076): Cleavage within the piperidine ring can lead to several characteristic low-mass ions. The ion at m/z 100.076 would correspond to the protonated piperidin-4-ol fragment.

  • Nitroaromatic Fragment (m/z 191.020): Cleavage of the C-N bond between the piperidine ring and the phenyl ring would yield the 2-nitro-5-(trifluoromethyl)aniline fragment.

  • Loss of Trifluoromethyl Radical (m/z 222.082): The C-CF3 bond can also cleave, resulting in the loss of a CF3 radical. This fragmentation pathway can provide confirmation of the trifluoromethyl substitution.[20]

Method Validation and Application

Once a method is developed, it must be validated to ensure it is fit for its intended purpose, following guidelines such as those from the International Conference on Harmonisation (ICH).[21] Key validation parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

This validated method can then be applied to various stages of drug development, including metabolite identification studies, where high-resolution mass spectrometry is invaluable for identifying biotransformations of the parent drug.[3][4][18]

Conclusion

The mass spectrometric analysis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a multi-faceted process that requires a systematic and scientifically-grounded approach. By understanding the interplay between the molecule's chemical properties and the principles of mass spectrometry, researchers can develop robust and reliable analytical methods. This guide provides the foundational knowledge and practical protocols to successfully characterize this compound, thereby supporting its journey through the drug development pipeline. The combination of meticulous sample preparation, optimized chromatography, and high-resolution mass spectrometry will yield the high-quality data necessary for critical decision-making in pharmaceutical research.

References

  • Bauer, M. (n.d.). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved from [Link]

  • Broecker, S., Herre, S., & Pragst, F. (2011). General unknown screening in forensic toxicology by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) with a new data-dependent acquisition mode.
  • Eiceman, G. A., & Karasek, F. W. (1980). Fragmentation of phenyl radical cations in mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(1), 15-22.
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
  • Guo, F. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

  • Hossain, M. M., & Later, D. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Kaufmann, A., Butcher, P., & Maden, K. (2012). Determination of aminoglycoside residues by liquid chromatography and tandem mass spectrometry in a variety of matrices. Analytica Chimica Acta, 711, 46-53.
  • Kaur, P., & Kumar, R. (2011). LC-MS/MS method development and validation for determination of favipiravir pure and tablet dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 549-555.
  • Kruve, A., & Lõkov, M. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(17), 9370-9376.
  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19.
  • Pol, J., Hohn, M., & Hyötyläinen, T. (2007). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Singh, R., & Verma, S. (2012). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of the American Society for Mass Spectrometry, 23(10), 1775-1784.
  • Thurman, E. M., & Ferrer, I. (2013). High Resolution Mass Spectrometry (LC/Q-TOF/MS)
  • Wang, H. Y., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 26(5), 761-767.
  • Zissimos, A. M., & Vouros, P. (2004). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 39(5), 513-524.

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (CAS Number: 1072944-51-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol, a key heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol, a key heterocyclic building block in contemporary medicinal chemistry. The document elucidates its physicochemical properties, details a robust synthetic protocol, and explores its strategic applications in drug discovery and development. By offering insights into the underlying chemical principles and experimental considerations, this guide serves as a valuable resource for researchers engaged in the synthesis and utilization of complex chemical intermediates.

Introduction: A Strategic Building Block in Drug Discovery

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a synthetically versatile intermediate characterized by a trifluoromethyl-substituted nitrophenyl moiety linked to a piperidin-4-ol core. The strategic placement of a nitro group ortho to the piperidine linkage and a trifluoromethyl group at the para-position significantly influences the molecule's reactivity and potential for further chemical transformations. The electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring, making it a valuable precursor for a variety of derivatives. The piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological targets. Consequently, this compound serves as a critical starting material for the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is essential for its effective handling, reaction optimization, and downstream applications.

PropertyValueSource
CAS Number 1072944-51-4[1]
Molecular Formula C₁₂H₁₃F₃N₂O₃[1]
Molecular Weight 290.24 g/mol [1]
Appearance Expected to be a solidInferred from related compounds
Storage Sealed in dry, 2-8°C[1]

Synthesis and Manufacturing: A Detailed Protocol

The synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the high reactivity of an electron-deficient aromatic ring with a suitable nucleophile.

Reaction Principle

The core of the synthesis involves the reaction of an activated halobenzene, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene or 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, with 4-hydroxypiperidine. The strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups significantly lower the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack by the secondary amine of 4-hydroxypiperidine. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the halide leaving group to yield the desired product. Fluorine is generally the preferred leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

Diagram of the Synthetic Pathway

G reagent1 1-Chloro-2-nitro-4-(trifluoromethyl)benzene conditions Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat reagent1->conditions reagent2 4-Hydroxypiperidine reagent2->conditions product 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol conditions->product SNAr Reaction

Caption: Synthetic route to the target molecule via SNAr.

Step-by-Step Experimental Protocol

The following protocol is based on established procedures for the synthesis of analogous N-aryl piperidines and piperazines, ensuring a high degree of confidence in its applicability.

Materials and Reagents:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • 4-Hydroxypiperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), 4-hydroxypiperidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol as a solid.

Characterization and Spectral Data

The structural confirmation of the synthesized 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns indicative of their substitution on the benzene ring. The piperidine protons will appear as multiplets in the aliphatic region, and a distinct signal for the hydroxyl proton will be present, which may be broad and its chemical shift dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all twelve carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-O stretches of the nitro group, and the C-F stretches of the trifluoromethyl group.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 290.24), confirming its elemental composition.

Applications in Drug Discovery and Development

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Versatile Intermediate

The primary application of this compound is as a building block for the synthesis of active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as amidation, sulfonylation, or reductive amination. The hydroxyl group on the piperidine ring can be used for ether or ester formation, or it can be oxidized to a ketone, providing another point for chemical modification.

Diagram of the Drug Development Workflow

G start 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol step1 Reduction of Nitro Group start->step1 intermediate 1-(2-Amino-5-(trifluoromethyl)phenyl)piperidin-4-ol step1->intermediate step2 Further Functionalization (e.g., Amidation, Alkylation) intermediate->step2 api Active Pharmaceutical Ingredient (API) step2->api end Drug Candidate api->end

Caption: Role as an intermediate in API synthesis.

Potential Therapeutic Areas

Derivatives of trifluoromethyl-substituted phenyl piperidines have been investigated for a variety of therapeutic applications, including as inhibitors of enzymes and as ligands for receptors. The specific substitution pattern of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol makes it a promising starting point for the development of novel drugs in areas such as oncology, neuroscience, and infectious diseases.

Safety and Handling

Proper safety precautions must be observed when handling 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The starting material, 1-chloro-2-nitro-4-(trifluoromethyl)benzene, is a hazardous substance and should be handled with extreme care. Refer to the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.

Conclusion

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a strategically important chemical intermediate with significant potential in drug discovery and development. Its synthesis via a robust SNAr reaction, coupled with its versatile functionality, makes it an attractive building block for the creation of novel and complex molecular architectures. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and utilize this valuable compound in their scientific endeavors.

References

  • CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)
  • WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine - Preprints.org. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. [Link]

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies - SciSpace. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)
  • US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google P
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

Sources

Foundational

Stability of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive framework for assessing the chemical stability of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol, a key intermediate in conte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol, a key intermediate in contemporary pharmaceutical research. Recognizing the critical role of stability in drug development, this document outlines the inherent chemical liabilities of the molecule based on its constituent functional groups. It further details a systematic approach to elucidating its degradation profile through a series of forced degradation studies as mandated by international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust stability assessment.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a primary hurdle. A thorough understanding of a molecule's intrinsic stability is not merely a regulatory requirement but a fundamental aspect of ensuring the safety, efficacy, and shelf-life of the final drug product. The subject of this guide, 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol, is a compound of interest due to its structural motifs—a nitroaromatic ring and a trifluoromethyl group—which are prevalent in a number of modern therapeutics. The trifluoromethyl group, for instance, is known to enhance metabolic stability and binding affinity.[1][2] However, the combination of a nitroaromatic system and a piperidinol moiety presents potential stability challenges that must be rigorously investigated.

Forced degradation studies, or stress testing, are the cornerstone of this investigation.[3][4][5] By subjecting the molecule to conditions more severe than those it would encounter during storage and handling, we can rapidly identify potential degradation products and pathways.[3][5] This information is invaluable for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.

Physicochemical Properties of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

A foundational understanding of the molecule's physical and chemical properties is essential before embarking on stability studies. The following table summarizes the key physicochemical data for 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol.

PropertyValueSource
CAS Number 1072944-51-4[6]
Molecular Formula C₁₂H₁₃F₃N₂O₃[6]
Molecular Weight 290.24 g/mol [6]
Physical Form Solid[7]
Recommended Storage 2-8°C, Sealed in dry conditions[6][7]

Predicted Stability Profile and Potential Degradation Pathways

The structure of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol contains several functional groups that may be susceptible to degradation under stress conditions. A proactive analysis of these structural liabilities allows for a more targeted experimental design.

  • Nitroaromatic Moiety : The nitro group is prone to reduction, which can lead to the formation of nitroso and amino derivatives. This is a common degradation pathway for nitroaromatic compounds.[8] Furthermore, nitroaromatic systems can be susceptible to photodegradation.

  • Trifluoromethyl Group : The C-F bond is exceptionally strong, imparting significant chemical and metabolic stability.[9][10] While generally robust, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under harsh alkaline conditions.[10]

  • Piperidin-4-ol Ring : The tertiary amine in the piperidine ring can be susceptible to oxidation, potentially leading to N-oxide formation. The alcohol functional group could undergo oxidation to a ketone or elimination reactions under certain conditions.

Based on these considerations, a putative degradation pathway is proposed. The following diagram illustrates the potential degradation products that could arise from hydrolytic, oxidative, and photolytic stress.

Degradation Pathway cluster_main 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Parent Parent Compound Hydrolysis_Product 2-Amino-5-(trifluoromethyl)benzoic acid (from potential CF3 hydrolysis and nitro reduction) Parent->Hydrolysis_Product H⁺/OH⁻, Δ N_Oxide N-Oxide Derivative Parent->N_Oxide H₂O₂, UV Ketone Piperidone Derivative Parent->Ketone Oxidizing Agent Nitro_Reduction Nitroso/Amino Derivatives Parent->Nitro_Reduction

Caption: Putative degradation pathways for 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol.

Experimental Design: Forced Degradation Studies

A systematic forced degradation study is essential to experimentally determine the stability of the molecule.[10] The following protocols are designed to be comprehensive, covering the stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.[3]

General Experimental Workflow

The overarching workflow for the forced degradation studies is depicted below. This process ensures a systematic investigation and the development of a stability-indicating analytical method.

Forced Degradation Workflow Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Identify Characterize Degradants Analyze->Identify Validate Validate Stability-Indicating Method Identify->Validate

Caption: General workflow for forced degradation studies.

Step-by-Step Protocols

The following are detailed protocols for each stress condition. A target degradation of 5-20% is generally desirable to ensure that the primary degradation products are formed without excessive secondary degradation.

4.2.1. Acidic Hydrolysis

  • Preparation : Prepare a 1 mg/mL solution of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v).

  • Stress : To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Incubation : Incubate the solution at 60°C for 24 hours. Monitor the reaction at intermediate time points (e.g., 2, 4, 8, 12 hours).

  • Neutralization : After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

  • Analysis : Dilute the neutralized solution with mobile phase to a suitable concentration and analyze by HPLC-UV/MS.

4.2.2. Basic Hydrolysis

  • Preparation : Use the same 1 mg/mL stock solution as in the acidic hydrolysis study.

  • Stress : To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Incubation : Incubate the solution at 60°C for 24 hours, with monitoring at intermediate time points.

  • Neutralization : After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

  • Analysis : Dilute the neutralized solution with mobile phase and analyze by HPLC-UV/MS.

4.2.3. Oxidative Degradation

  • Preparation : Use the same 1 mg/mL stock solution.

  • Stress : To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation : Keep the solution at room temperature for 24 hours, protected from light. Monitor at intermediate time points.

  • Quenching : The reaction can be quenched by the addition of a small amount of sodium bisulfite solution if necessary.

  • Analysis : Dilute the solution with mobile phase and analyze by HPLC-UV/MS.

4.2.4. Thermal Degradation

  • Solid State : Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Solution State : Incubate a sealed vial of the 1 mg/mL stock solution at 80°C for 48 hours.

  • Analysis : After the incubation period, dissolve the solid sample in the initial solvent and dilute both the solid and solution samples for HPLC-UV/MS analysis.

4.2.5. Photolytic Degradation

  • Preparation : Expose both the solid compound and the 1 mg/mL stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control : A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis : After exposure, prepare the samples for HPLC-UV/MS analysis as described previously.

Development of a Stability-Indicating Analytical Method

The data generated from the forced degradation studies are crucial for the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

5.1. Method Development Strategy

  • Column Selection : A C18 reversed-phase column is a good starting point.

  • Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from its more polar or non-polar degradants.

  • Detection : A photodiode array (PDA) detector is essential to assess peak purity and to select the most appropriate wavelength for quantification. Mass spectrometry (MS) detection is invaluable for the identification of degradation products.

5.2. Summary of Expected Analytical Data

The following table outlines the expected data to be collected from the HPLC analysis of the stressed samples.

Stress ConditionExpected % DegradationPotential Degradants (by m/z)
Acidic Hydrolysis 5-15%To be determined
Basic Hydrolysis 10-20%To be determined
Oxidative 5-10%Parent + 16 (N-oxide), Parent - 2 (Ketone)
Thermal < 5%To be determined
Photolytic 5-15%Parent - 16 (Nitroso), Parent - 30 (Amino)

Conclusion and Recommendations

This technical guide provides a robust framework for the comprehensive stability assessment of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. By systematically applying the principles of forced degradation, researchers can elucidate the intrinsic stability of the molecule, identify potential degradation products, and develop a validated stability-indicating analytical method. The insights gained from these studies are critical for making informed decisions during the drug development process, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product. It is recommended that the protocols outlined herein are followed diligently and that all generated data is thoroughly documented to support regulatory submissions.

References

  • CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]

  • Forced degradation studies - MedCrave online. Available at: [Link]

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. Available at: [Link]

  • Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF - ResearchGate. Available at: [Link]

  • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - European Patent Office. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Design and biological activity of trifluoromethyl containing drugs - Wechem. Available at: [Link]

  • WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate - Google Patents.
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine - Preprints.org. Available at: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Available at: [Link]

  • CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem - NIH. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Biological Potential of Nitrophenyl Piperidine Derivatives

Foreword: The Architectural Significance of the Nitrophenyl Piperidine Scaffold In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkabl...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of the Nitrophenyl Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for interacting with a diverse array of biological targets. The piperidine ring, a saturated six-membered heterocycle, is one such cornerstone, present in a vast number of natural alkaloids and clinically approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for molecular design.

When this piperidine core is functionalized with a nitrophenyl group, a new dimension of chemical and biological potential is unlocked. The nitro group, a potent electron-withdrawing moiety, significantly alters the electronic properties of the phenyl ring, influencing the molecule's polarity, hydrogen bonding capacity, and potential for π-π stacking interactions. This unique combination of a flexible saturated heterocycle and an electronically-tuned aromatic system creates a class of compounds—nitrophenyl piperidine derivatives—with a rich and varied pharmacological profile. This guide provides an in-depth exploration of the known biological activities of these derivatives, the underlying mechanisms of action, and the robust experimental methodologies required for their evaluation.

Section 1: The Antimicrobial Frontier

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[4] Nitrophenyl piperidine derivatives have emerged as a promising area of investigation in this field, exhibiting activity against a range of bacterial and fungal strains.[5][6][7]

Mechanism of Action and Structural Insights

The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes. The lipophilic nature of the piperidine ring can facilitate passage through the lipid-rich cell wall of bacteria, while the polarized nitrophenyl group may engage with key enzymes or structural proteins, disrupting their function.

For instance, certain quaternized N-methyl piperidinium compounds, such as 1-(4'-nitrophenacyl)-N-methyl piperidinium bromide, have been synthesized and evaluated for antimicrobial potential.[7] While some studies show modest activity, others, like the pleuromutilin derivative NPDM which contains a nitrophenyl-piperazinyl moiety, have demonstrated excellent bactericidal effects against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[8] This compound was shown to induce time-dependent growth inhibition and a concentration-dependent post-antibiotic effect (PAE), indicating a potent and lasting impact on bacterial viability.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

A robust evaluation of a novel compound's antimicrobial properties is a foundational step in its development. The following workflow outlines the standard, self-validating process for determining antimicrobial efficacy.

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Mechanism & Kinetics start Synthesized Nitrophenyl Piperidine Derivative disk_diffusion Disc Diffusion Assay start->disk_diffusion Impregnate sterile disc mic_determination Broth Microdilution Assay (MIC Determination) disk_diffusion->mic_determination Compound shows Zone of Inhibition mbc_determination MBC Determination mic_determination->mbc_determination Subculture from clear wells time_kill Time-Kill Kinetic Assay mbc_determination->time_kill Determine bactericidal vs. bacteriostatic pae Post-Antibiotic Effect (PAE) Assay time_kill->pae Characterize drug exposure dynamics result Comprehensive Antimicrobial Profile pae->result Anticancer_Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Derivative Nitrophenyl Piperidine Derivative Derivative->Akt Inhibits Derivative->NFkB Inhibits

Caption: A simplified diagram showing potential inhibition points for nitrophenyl piperidine derivatives within the PI3K/Akt/NF-κB signaling pathway.

Detailed Protocol: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

Principle: The SRB assay is a reliable and widely used colorimetric method for determining cell density, based on the measurement of cellular protein content. It offers advantages over metabolic assays like the MTT, as it is non-destructive to the cells before measurement and its staining is stoichiometric with protein content. The causality is clear: a cytotoxic compound reduces the number of viable, adherent cells, resulting in a lower amount of protein-bound dye and a weaker colorimetric signal.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, PC3 prostate cancer).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test nitrophenyl piperidine derivative, stock solution in DMSO.

  • Positive control drug (e.g., Doxorubicin).

  • Trichloroacetic acid (TCA), cold.

  • Sulforhodamine B (SRB) solution.

  • Tris base solution.

  • Sterile 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and controls. Incubate for a set period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium. Fix the adherent cells by adding cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Rinse: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Read the absorbance (optical density) on a microplate reader at 510 nm.

Data Analysis and Presentation: The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) is determined by plotting inhibition versus log concentration.

CompoundMCF-7 GI50 (µM) [9]PC3 GI50 (µM) [10]DLD-1 GI50 (µM) [9]
Derivative 2h1.57-1.57
Derivative 17a-(concentration-dependent inhibition)-
Doxorubicin0.050.10.08

Section 3: Neuroprotective and CNS-Targeted Activities

The piperidine moiety is a classic scaffold in neuropharmacology, found in drugs targeting a range of CNS disorders. [11][12]Derivatives incorporating a nitrophenyl group are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. [11][13]

Potential Mechanisms of Neuroprotection

The neuroprotective effects of these compounds may arise from several activities:

  • Enzyme Inhibition: A key target in Alzheimer's therapy is acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. Some piperidine derivatives are designed as AChE inhibitors to boost cholinergic function. [14]* Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are critical components of neurodegenerative pathology. Compounds that can quell inflammatory pathways (such as those mediated by TNF-α and IL-1β) or scavenge free radicals can protect neurons from damage. [15]* Modulation of Neurotransmitter Receptors: Derivatives can be designed to interact with various CNS receptors, such as muscarinic or opioid receptors, to modulate neuronal signaling and provide therapeutic benefits. [2]* Anti-Aβ Aggregation: Some compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, or protect cells from Aβ-induced toxicity. [15][16]

Detailed Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

Principle: This cell-based assay models neurotoxicity by exposing a human neuroblastoma cell line (SH-SY5Y) to a known neurotoxin (e.g., glutamate, rotenone, or Aβ oligomers). The protective effect of a co-administered test compound is quantified by measuring cell viability. The causality is established by the compound's ability to mitigate the toxin-induced cell death, which is measured via a viability indicator like MTT. [17] Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS).

  • Neurotoxin (e.g., Glutamate solution).

  • Test nitrophenyl piperidine derivative.

  • Positive control (a known neuroprotective agent).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate (if required by the specific protocol) for 24-48 hours.

  • Pre-treatment: Treat the cells with various concentrations of the nitrophenyl piperidine derivative for a specified pre-incubation period (e.g., 1-2 hours). This allows the compound to enter the cells and engage its target.

  • Toxin Challenge: Add the neurotoxin (e.g., glutamate to a final concentration of 5 mM) to the wells, except for the vehicle control wells.

  • Incubation: Co-incubate the cells with the test compound and the toxin for 24 hours at 37°C, 5% CO2.

  • Viability Assessment (MTT):

    • Remove the treatment medium and add fresh medium containing MTT (0.5 mg/mL).

    • Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. A successful neuroprotective compound will show a statistically significant increase in viability in the toxin-treated group.

Section 4: Concluding Remarks and Future Directions

The nitrophenyl piperidine scaffold represents a versatile and highly adaptable platform for the development of new therapeutic agents. The evidence clearly demonstrates a broad spectrum of biological activity, with compelling preclinical data in the fields of antimicrobial, anticancer, and neuroprotective research. The electron-withdrawing nature of the nitro group, combined with the conformational properties of the piperidine ring, provides a rich foundation for structure-activity relationship (SAR) studies. [18] Future research should focus on optimizing the potency and selectivity of these derivatives for specific biological targets. This involves a synergistic approach combining rational drug design, combinatorial synthesis, and high-throughput screening. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic (ADME/Tox) properties of lead compounds will be critical for their translation into clinical candidates. The continued exploration of this chemical space holds significant promise for addressing some of today's most pressing medical challenges.

References

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Gali, V., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Moodley, I., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. [Link]

  • Wang, C., et al. (2022). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - MDPI. Molecules. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Saify, Z. S., et al. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Cherney, R. J., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. [Link]

  • Singh, S. K., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry. [Link]

  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023). Thieme Connect. [Link]

  • Svobodová, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI. [Link]

  • (PDF) Bioassays for Anticancer Activities. (2015). ResearchGate. [Link]

  • Hu, Q., et al. (2021). The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. Phytomedicine. [Link]

  • (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (2016). ResearchGate. [Link]

  • Piperidine derivatives for the control of Parkinson's and Alzheimer's. (n.d.). Innoget. [Link]

  • Samad, A., et al. (2016). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. Current Medicinal Chemistry. [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. (2023). PubMed. [Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-SubstitutedO[4][5]xazolo[4,5-D]Pyrimidines. (n.d.). Der Pharma Chemica. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol in Medicinal Chemistry

Introduction 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a synthetic building block with significant potential in medicinal chemistry. Its structure combines three key pharmacophoric elements: a piperidine sca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a synthetic building block with significant potential in medicinal chemistry. Its structure combines three key pharmacophoric elements: a piperidine scaffold, a trifluoromethyl group, and a nitroaromatic system. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, offering a versatile, saturated heterocyclic core that can be functionalized to modulate physicochemical properties and target interactions. The trifluoromethyl (-CF3) group is a bioisostere for a methyl group, but with distinct electronic properties. It is often incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The nitroaromatic moiety, while sometimes associated with toxicity, is a versatile synthetic handle that can be readily transformed into other functional groups, most notably an aniline, which is a key feature in many kinase inhibitors and other therapeutic agents.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. It outlines a hypothetical, yet scientifically plausible, workflow for its use as a key intermediate in the synthesis of a novel kinase inhibitor, complete with detailed protocols for its chemical transformation and subsequent biological evaluation.

Part 1: Strategic Rationale for Application

The strategic value of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol lies in its potential as a precursor for a diverse range of bioactive molecules. The nitro group can be selectively reduced to an amine, providing a nucleophilic handle for further elaboration. This transformation is pivotal, as the resulting aniline is a common "hinge-binding" element in many kinase inhibitors, forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme.

The trifluoromethyl group on the phenyl ring can enhance the binding of the molecule to its target through various non-covalent interactions and can improve its pharmacokinetic profile by blocking potential sites of metabolism. The piperidin-4-ol moiety serves as a versatile scaffold. The hydroxyl group can be used as a handle for further derivatization to explore the solvent-exposed region of a target's binding site, potentially improving solubility and potency.

Based on these structural features, a logical application of this compound is in the synthesis of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The following sections will detail a hypothetical workflow for this application.

Part 2: Synthetic Protocol - Transformation to a Hypothetical Kinase Inhibitor

This section outlines a two-step synthetic sequence to convert 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol into a hypothetical kinase inhibitor. The workflow involves the reduction of the nitro group followed by an amide coupling with a representative carboxylic acid.

Step 1: Reduction of the Nitro Group to an Aniline

The reduction of the nitro group is a critical step to unmask the aniline functionality. A variety of reducing agents can be employed; however, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Protocol 2.1: Catalytic Hydrogenation

  • Materials:

    • 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (1.0 eq)

    • Palladium on carbon (Pd/C), 10 wt% (0.1 eq)

    • Methanol (or Ethanol)

    • Hydrogen gas (H₂)

    • Parr shaker or similar hydrogenation apparatus

    • Celite®

  • Procedure:

    • To a solution of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol in methanol in a suitable pressure vessel, add 10% Pd/C.

    • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product, 1-(2-Amino-5-(trifluoromethyl)phenyl)piperidin-4-ol.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups. It offers a good balance of reactivity and selectivity.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

  • Pressure: 50 psi of hydrogen is a standard pressure for this type of reduction, providing a sufficient driving force for the reaction without requiring specialized high-pressure equipment.

Step 2: Amide Coupling to a Carboxylic Acid

The newly formed aniline can be coupled with a carboxylic acid to form an amide bond, a key structural feature in many kinase inhibitors. This protocol uses a standard peptide coupling reagent, HATU.

Protocol 2.2: HATU-Mediated Amide Coupling

  • Materials:

    • 1-(2-Amino-5-(trifluoromethyl)phenyl)piperidin-4-ol (1.0 eq)

    • A suitable carboxylic acid (e.g., 4-methyl-3-nitrobenzoic acid) (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid in DMF in a round-bottom flask.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of 1-(2-Amino-5-(trifluoromethyl)phenyl)piperidin-4-ol in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if applicable).

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.

  • Solvent: DMF is an excellent polar aprotic solvent that dissolves a wide range of reactants and reagents used in amide coupling reactions.

Workflow Diagram for Synthesis

SynthesisWorkflow start 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol intermediate 1-(2-Amino-5-(trifluoromethyl)phenyl)piperidin-4-ol start->intermediate Catalytic Hydrogenation (H₂, Pd/C) final_product Hypothetical Kinase Inhibitor (Amide Product) intermediate->final_product Amide Coupling (Carboxylic Acid, HATU, DIPEA)

Caption: Synthetic workflow from the starting material to a hypothetical kinase inhibitor.

Part 3: Biological Evaluation Protocol - Kinase Inhibition Assay

To assess the biological activity of the newly synthesized hypothetical kinase inhibitor, a robust and sensitive in vitro assay is required. The Kinase-Glo® Luminescent Kinase Assay is a widely used platform for determining the activity of a broad range of kinases and their inhibitors.

Principle of the Assay

The Kinase-Glo® Assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the amount of kinase activity. A potent inhibitor will result in less ATP being consumed by the kinase, leading to a higher luminescent signal.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

  • Materials:

    • Hypothetical Kinase Inhibitor (dissolved in DMSO)

    • Target Kinase (e.g., Abl, Src, or another kinase of interest)

    • Kinase Substrate (a suitable peptide or protein substrate for the target kinase)

    • Kinase-Glo® Reagent

    • ATP

    • Kinase Reaction Buffer (specific to the target kinase)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the hypothetical kinase inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • Reaction Setup:

      • In a 384-well plate, add the kinase reaction buffer.

      • Add the kinase substrate to each well.

      • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

      • Initiate the kinase reaction by adding a solution of the target kinase and ATP to each well.

    • Incubation: Incubate the plate at room temperature (or the optimal temperature for the kinase) for a specified period (e.g., 60 minutes).

    • Detection:

      • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

      • Add the Kinase-Glo® reagent to each well.

      • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Data Acquisition: Measure the luminescence of each well using a luminometer.

    • Data Analysis:

      • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive and negative controls.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a sigmoidal dose-response curve.

Data Presentation

CompoundTarget KinaseIC₅₀ (nM)
Hypothetical InhibitorKinase X50
Staurosporine (Control)Kinase X5

Workflow Diagram for Biological Assay

AssayWorkflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Serial Dilution of Hypothetical Inhibitor plate_setup Add Reagents and Inhibitor to 384-well Plate compound_prep->plate_setup reagent_prep Prepare Kinase, Substrate, ATP, and Buffer reagent_prep->plate_setup incubation Incubate at RT (e.g., 60 min) plate_setup->incubation add_kinase_glo Add Kinase-Glo® Reagent incubation->add_kinase_glo read_plate Measure Luminescence add_kinase_glo->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Application

Application Notes and Protocols for 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist **Abstract This document provides a comprehensive technical guide for the research chemical 1-(2-Nitro-5-(tri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

**Abstract

This document provides a comprehensive technical guide for the research chemical 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. While direct experimental data for this specific molecule is limited in current literature, this guide synthesizes information from structurally related compounds to propose potential research applications and detailed experimental protocols. The unique combination of a 2-nitro-5-(trifluoromethyl)phenyl moiety and a piperidin-4-ol scaffold suggests promising avenues for investigation in antimicrobial and anticancer research. This guide offers a robust framework for initiating studies to elucidate the biological activity of this compound.

Introduction: A Molecule of Untapped Potential

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals.[1] Its presence often confers favorable pharmacokinetic properties.[2] The substitution on the piperidine nitrogen with a 2-nitro-5-(trifluoromethyl)phenyl group introduces two key pharmacophores: a nitroaromatic system and a trifluoromethyl group. Nitroaromatic compounds are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects.[3] The trifluoromethyl group can enhance metabolic stability and cell permeability, often leading to improved biological activity.[4]

Given these structural features, 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a compelling candidate for screening as a novel therapeutic agent. This guide will provide detailed protocols for investigating its potential as both an antibacterial and an anticancer compound.

Physicochemical Properties and Handling

A summary of the known properties of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is presented below.

PropertyValueSource
CAS Number 1072944-51-4N/A
Molecular Formula C₁₂H₁₃F₃N₂O₃N/A
Molecular Weight 290.24 g/mol N/A
Appearance Solid (predicted)N/A
Solubility Soluble in DMSO, Methanol (predicted)N/A
Storage Store at 2-8°C, desiccatedN/A

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Postulated Biological Activity and Rationale

The chemical architecture of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol suggests two primary areas of investigation:

  • Antimicrobial Activity: The presence of both a nitro group and a trifluoromethyl group on the phenyl ring is a feature found in potent antibacterial agents. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated significant activity against antibiotic-resistant Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentrations (MICs) as low as 3.12 µg/mL.[4][5] While a nitro substituent on a similar scaffold showed moderate activity, the combination in the target molecule warrants investigation.[4]

  • Anticancer Activity: Nitroaromatic compounds have been explored as anticancer agents.[6] Furthermore, N-(4'-nitrophenyl)-l-prolinamides have shown significant cytotoxic effects against various human carcinoma cell lines.[3] The piperidine scaffold is also a common feature in many anticancer drugs.[1] Therefore, it is plausible that 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol could exhibit antiproliferative activity.

Experimental Protocols

The following protocols are designed as a starting point for the investigation of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol.

Protocol 1: In Vitro Antibacterial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compound using the broth microdilution method.

Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare stock solution of test compound in DMSO D Serial dilute test compound in 96-well plate with MHB A->D B Culture bacterial strains (e.g., S. aureus, E. coli) E Inoculate wells with bacterial suspension B->E C Prepare Mueller-Hinton Broth (MHB) C->D D->E G Incubate plates at 37°C for 18-24 hours E->G F Include positive (antibiotic) and negative (DMSO) controls F->G H Visually assess for turbidity G->H I Determine MIC (lowest concentration with no visible growth) H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microplates

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile pipette tips and tubes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Bacterial Inoculum Preparation: Culture bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (a known antibiotic) and a negative control (DMSO vehicle) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of the test compound on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay & Analysis A Culture cancer cell lines (e.g., MCF-7, HCT116) B Seed cells into 96-well plates and allow to attach overnight A->B D Treat cells with various concentrations for 48-72 hours B->D C Prepare serial dilutions of test compound in culture medium C->D F Add MTT reagent to each well and incubate for 2-4 hours D->F E Include positive (doxorubicin) and negative (DMSO) controls E->F G Solubilize formazan crystals with DMSO or solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.

Materials:

  • 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Positive control (e.g., Doxorubicin)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be presented in a clear and concise manner.

Table 1: Example MIC Data Presentation

Bacterial StrainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213[Insert Value][Insert Value]
E. coli ATCC 25922[Insert Value][Insert Value]

Table 2: Example IC₅₀ Data Presentation

Cell LineTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7[Insert Value][Insert Value]
HCT116[Insert Value][Insert Value]

Future Directions

Should 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol demonstrate significant activity in these initial screens, further studies would be warranted. These could include:

  • Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluating the compound's activity in animal models of infection or cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.[2][7][8]

Conclusion

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a research chemical with a structural profile that suggests potential for biological activity. The protocols and rationale presented in this guide provide a solid foundation for initiating investigations into its antimicrobial and anticancer properties. The insights gained from such studies could contribute to the development of novel therapeutic agents.

References

  • Gao, Y., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances, 11(56), 35463-35467.
  • Gao, Y., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Genomics Data Center. Retrieved from [Link]

  • Adeleke, G. E., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906.
  • Gao, Y., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Google Patents. (2023). US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use.
  • Mazurek, A. P., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(23), 8263.
  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of medicinal chemistry, 64(3), 1496–1513.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

Authored by a Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative The compound 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol represents a novel investigat...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

The compound 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol represents a novel investigational molecule incorporating three key structural motifs of significant pharmacological interest: a piperidine core, a trifluoromethylphenyl group, and a nitrophenyl moiety. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The nitrophenyl group, while sometimes associated with toxicity, is also a critical component of certain antimicrobial and anticancer agents, where it can be bioreduced to generate reactive species that induce cellular damage in pathogens or cancer cells.

Given this unique combination of structural features, 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol warrants a systematic evaluation of its biological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening of this compound. The protocols herein are designed to be robust and self-validating, enabling a thorough preliminary assessment of its cytotoxic, anti-inflammatory, and antimicrobial potential.

Preliminary Compound Handling and Stock Solution Preparation

Prior to initiating any cell-based assay, it is critical to ensure the proper handling and solubilization of the test compound.

  • Solubility Testing : Begin by determining the optimal solvent for 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. Due to its chemical structure, dimethyl sulfoxide (DMSO) is a likely candidate. Test solubility by dissolving a small, weighed amount of the compound in a minimal volume of DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Stock Solution Preparation : Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO). Aliquot the stock solution into small volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Storage : Store the stock solution at -20°C or -80°C, protected from light.

  • Working Dilutions : For cell-based assays, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is non-toxic to the cells, typically ≤ 0.5%.[4]

Part 1: Assessment of General Cytotoxicity Using the MTT Assay

Scientific Rationale: The initial and most fundamental step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.[10] This assay will establish the dose-dependent cytotoxic profile of the compound and determine the sub-lethal concentration range for subsequent mechanistic studies.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: MTT Assay plate_cells Plate cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) to allow cell adherence plate_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of the compound in culture medium treat_cells Add compound dilutions to cells prepare_dilutions->treat_cells incubate_exposure Incubate for desired exposure time (e.g., 24, 48, or 72 hours) treat_cells->incubate_exposure add_mtt Add MTT solution (0.5 mg/mL final conc.) to each well incubate_mtt Incubate for 3-4 hours (37°C, 5% CO2) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or acidified isopropanol) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) or a non-cancerous cell line (e.g., HEK293 - human embryonic kidney).

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom sterile cell culture plates.

  • 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol.

  • MTT solution: 5 mg/mL in sterile PBS, filtered.

  • Solubilization solution: DMSO or 0.04 N HCl in isopropanol.

  • Multichannel pipette and sterile tips.

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare a series of dilutions of the test compound in complete medium from your stock solution. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations (or vehicle control).

  • Exposure: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C.[8][9]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[6][9]

Data Presentation and Analysis
ParameterRecommended ConditionRationale
Cell Lines At least one cancerous (e.g., HeLa) and one non-cancerous (e.g., HEK293)To assess for potential cancer-specific cytotoxicity.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Conc. 0.1 µM to 100 µM (logarithmic dilutions)To capture a full dose-response curve.
Vehicle Control Medium with the same final % of DMSO as the highest compound conc.To control for any effects of the solvent on cell viability.
Positive Control Doxorubicin (10 µM) or Staurosporine (1 µM)To validate that the assay can detect cytotoxic effects.
Incubation Time 24, 48, and 72 hoursTo assess time-dependent effects of the compound.
Replicates Triplicate wells for each conditionTo ensure statistical significance and reproducibility.

Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Part 2: Evaluation of Anti-inflammatory Potential via NF-κB Signaling

Scientific Rationale: Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[12] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (e.g., lipopolysaccharide - LPS, or tumor necrosis factor-alpha - TNF-α) trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[13][14] Many anti-inflammatory drugs exert their effects by inhibiting this pathway. Given that piperidine derivatives often possess anti-inflammatory properties, assessing the effect of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol on NF-κB activation is a logical step.[1]

Logical Framework: NF-κB Inhibition Assay

NFkB_Logic cluster_pathway Cellular NF-κB Pathway cluster_assay Assay Logic Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor phosphorylates IκB IKK IKK Complex Receptor->IKK phosphorylates IκB IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB phosphorylates IκB NFkB Free NF-κB IkB_NFkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammatory Genes) Nucleus->Transcription Activation Reporter NF-κB Reporter Gene (e.g., Luciferase) Nucleus->Reporter activates Compound Test Compound: 1-(2-Nitro-5-(trifluoromethyl) phenyl)piperidin-4-ol Inhibition Potential Inhibition Compound->Inhibition Inhibition->IKK Inhibition->NFkB blocks translocation Inhibition->Reporter results in Signal Reduced Luciferase Signal Reporter->Signal

Caption: Logic of an NF-κB reporter assay to screen for anti-inflammatory compounds.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • A stable cell line expressing an NF-κB-driven luciferase reporter (e.g., HEK293-NF-κB-Luc or RAW 264.7-NF-κB-Luc macrophages).

  • Complete culture medium.

  • 96-well white, clear-bottom sterile cell culture plates.

  • Test compound and appropriate vehicle (DMSO).

  • Inducing agent: Lipopolysaccharide (LPS) from E. coli (for macrophages) or human TNF-α (for HEK293 cells).

  • Positive control inhibitor: BAY 11-7082 or Parthenolide.

  • Luciferase assay reagent kit (e.g., Promega ONE-Glo™, Thermo Fisher Pierce™ Firefly Luciferase Flash Assay Kit).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at a pre-optimized density (e.g., 20,000 cells/well) in 100 µL of medium. Incubate overnight.

  • Compound Pre-treatment: Prepare dilutions of the test compound at concentrations determined to be non-toxic from the MTT assay (e.g., 0.1 µM to 25 µM).

  • Add the compound dilutions, vehicle control, and positive control inhibitor to the respective wells.

  • Incubate the plate for 1-2 hours at 37°C. This allows the compound to enter the cells before inflammatory stimulation.

  • Inflammatory Stimulation: Prepare the inducing agent (e.g., LPS at 100 ng/mL or TNF-α at 10 ng/mL) in culture medium.

  • Add the inducing agent to all wells except the "unstimulated" negative control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C to allow for NF-κB activation and luciferase expression.

  • Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Follow the manufacturer's instructions for the luciferase assay kit. Typically, this involves adding an equal volume of the reagent (e.g., 100 µL) to each well, which lyses the cells and initiates the luminescent reaction.

  • Shake the plate for 5-10 minutes at room temperature, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Analysis
ParameterRecommended ConditionRationale
Cell Line HEK293-NF-κB-Luc or RAW 264.7-NF-κB-LucStandard, validated reporter cell lines for studying NF-κB signaling.
Compound Conc. Sub-toxic range determined by MTT assayTo ensure observed effects are not due to cytotoxicity.
Inducing Agent LPS (100 ng/mL) or TNF-α (10 ng/mL)Potent and well-characterized inducers of the NF-κB pathway.
Vehicle Control DMSO + Inducing AgentTo measure the maximal stimulated response.
Negative Control Vehicle only (no inducing agent)To measure the basal level of NF-κB activity.
Positive Control BAY 11-7082 (10 µM) + Inducing AgentTo validate that the assay can detect inhibition of NF-κB.
Replicates Triplicate wells for each conditionFor statistical validity.

Analysis:

  • Subtract the average luminescence of the blank wells.

  • Normalize the data by calculating the percentage of inhibition: % Inhibition = 100 - [((Signal_Treated - Signal_Negative) / (Signal_Vehicle - Signal_Negative)) * 100] Where:

    • Signal_Treated is the luminescence from cells treated with the compound and the inducer.

    • Signal_Negative is the luminescence from unstimulated cells (vehicle only).

    • Signal_Vehicle is the luminescence from cells treated with the vehicle and the inducer.

  • Plot the % Inhibition against the compound concentration to determine the IC₅₀ value for NF-κB inhibition.

Part 3: Screening for Antimicrobial Activity using Broth Microdilution

Scientific Rationale: The piperidine and nitrophenyl functional groups are present in various known antimicrobial agents.[15] Therefore, it is prudent to screen 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol for activity against a panel of clinically relevant bacteria. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_compound Prepare 2-fold serial dilutions of the compound in broth prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) dispense_compound Dispense compound dilutions into a 96-well plate inoculate Add bacterial inoculum to each well dispense_compound->inoculate controls Include sterility (broth only) and growth (broth + bacteria) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours read_mic Visually inspect for turbidity or read absorbance at 600 nm incubate->read_mic determine_mic MIC is the lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well U-bottom plates.

  • Test compound and vehicle.

  • Positive control antibiotics (e.g., Gentamicin for E. coli, Vancomycin for S. aureus).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. For example, start with 128 µg/mL and dilute down to 0.25 µg/mL.

  • Inoculum Preparation: From a fresh overnight culture of the bacterium, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in MHB so that after inoculation, each well will contain approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100 or 200 µL.

  • Controls:

    • Growth Control: Wells containing MHB and bacteria, but no compound.

    • Sterility Control: Wells containing MHB only.

    • Positive Control: A separate row with a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be quantified by reading the optical density (OD) at 600 nm.

Data Presentation and Interpretation
ParameterRecommended ConditionRationale
Bacterial Panel S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-), C. albicans (Fungus)To assess the spectrum of activity.
Medium Cation-adjusted Mueller-Hinton BrothStandardized medium for antimicrobial susceptibility testing.
Inoculum Size Approx. 5 x 10⁵ CFU/mL in the final wellStandardized inoculum density is critical for reproducibility.
Controls Growth, Sterility, and a known antibioticEssential for validating the assay results.
Endpoint Visual inspection for turbidity or OD₆₀₀ readingClear and established method for determining growth inhibition.

Interpretation: The MIC value provides a quantitative measure of the compound's potency against a specific microorganism. A lower MIC value indicates higher potency. These results can be compared to established breakpoints for known antibiotics to gauge the potential clinical relevance of the compound's activity.

Trustworthiness and Self-Validation

The integrity of the data generated from these assays is paramount. To ensure trustworthiness, every protocol must be a self-validating system.

  • Controls are Non-Negotiable: For every assay, include comprehensive controls.

    • Negative/Vehicle Controls: Establish the baseline response and confirm that the solvent does not influence the outcome.

    • Positive Controls: Use a known active compound to confirm that the assay system is responsive and performing as expected.

    • Unstimulated/Blank Controls: Account for background signal and basal activity.

  • Replication and Statistics: All experiments should be performed with technical replicates (e.g., triplicate wells) and should be repeated in at least three independent biological experiments. This allows for robust statistical analysis (e.g., calculation of standard deviation, p-values) to confirm the significance of the observed effects.

  • Dose-Response Relationship: The observation of a clear dose-response relationship (i.e., the effect of the compound increases with concentration) provides strong evidence that the observed activity is real and not an artifact.

  • Orthogonal Assays: If a significant "hit" is identified in a primary screen (e.g., the NF-κB reporter assay), the result should be confirmed using an orthogonal method, such as Western blotting for phosphorylated IκBα or immunofluorescence imaging of NF-κB p65 nuclear translocation, to validate the mechanism of action.[14]

Conclusion

This application guide provides a strategic, multi-faceted approach to the initial characterization of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. By systematically evaluating its cytotoxicity, anti-inflammatory, and antimicrobial properties, researchers can efficiently generate a preliminary biological profile of this novel compound. The detailed protocols and emphasis on self-validating experimental design are intended to produce reliable and reproducible data, paving the way for more advanced preclinical development and mechanistic studies.

References

  • D'Arcy, M. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3835-3844.
  • Dighriri, M., et al. (2022). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of King Saud University - Science, 34(3), 101859.
  • Fletcher, S., et al. (2013).
  • Gao, Y., et al. (2022). Development of 3D Cell-Based Fluorescent Reporter Assay for Screening of Drugs Downregulating Telomerase Reverse Transcriptase. International Journal of Molecular Sciences, 23(5), 2829.
  • Hassan, M., et al. (2023).
  • IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(19), 5236-5246.
  • Science.gov. (n.d.). high-throughput cell-based assay: Topics. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • ACS Publications. (2023). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters, 25(42), 7724–7729.
  • National Center for Biotechnology Information. (2021). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PubMed Central.
  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2023).
  • National Center for Biotechnology Information. (2014).
  • Yang, X., et al. (2020). A cell-based fluorescent assay for FAP inhibitor discovery. Bioorganic & Medicinal Chemistry Letters, 30(16), 127253.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ResearchGate. (2018). (PDF)
  • MDPI. (2023). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 28(18), 6520.
  • MDPI. (2018). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Pharmaceuticals, 11(4), 101.
  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17721–17729.
  • Purdue e-Pubs. (2015). Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. Purdue University.
  • Dovepress. (2024). Rosamultin alleviates LPS-induced acute kidney injury by promoting autophagy via the TLR4/NF-κB signaling pathway. Drug Design, Development and Therapy, 18, 123-137.
  • ResearchGate. (2015).
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05.

Sources

Application

Application Notes and Protocols for In Vitro Studies with 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of a Novel Chemical Entity The compound 1-(2-Nitro-5-(trifluoromethyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Chemical Entity

The compound 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a novel chemical entity with structural motifs that suggest potential pharmacological activity. The presence of a nitro-aromatic group and a trifluoromethyl substituent on the phenyl ring, coupled with a piperidin-4-ol core, provides a unique chemical scaffold. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while nitro-aromatic compounds are found in various bioactive molecules. The piperidine ring is a common feature in many centrally active and peripherally active drugs.

Given the absence of extensive published data on this specific molecule, this guide provides a comprehensive framework for its initial in vitro characterization. The following protocols are designed to be a starting point for investigating the compound's potential cytotoxic, kinase inhibitory, and antimicrobial activities, and to elucidate its mechanism of action. These areas are rational starting points for a molecule with this chemical structure.

Compound Profile: 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

PropertyValueSource
CAS Number 1072944-51-4BLDpharm[1]
Molecular Formula C₁₂H₁₃F₃N₂O₃BLDpharm[1]
Molecular Weight 290.24 g/mol BLDpharm[1]
Appearance Solid-
Storage Sealed in dry, 2-8°CBLDpharm[1]

Note: It is crucial to confirm the purity of the compound by appropriate analytical methods (e.g., NMR, LC-MS, and elemental analysis) before initiating any biological studies.

Part 1: Initial Screening for Biological Activity - A Tiered Approach

A logical and resource-efficient approach to characterizing a novel compound is to employ a tiered screening cascade. This allows for early identification of promising activities and informs the direction of more in-depth studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification & Potency cluster_2 Tier 3: Mechanism of Action Cell Viability Cell Viability Dose-Response Analysis Dose-Response Analysis Cell Viability->Dose-Response Analysis If cytotoxic Antimicrobial Screening Antimicrobial Screening MIC Determination MIC Determination Antimicrobial Screening->MIC Determination If active Kinase Panel Screening Kinase Panel Screening Signaling Pathway Analysis Signaling Pathway Analysis Kinase Panel Screening->Signaling Pathway Analysis Identify target pathway Dose-Response Analysis->Kinase Panel Screening Confirm potency Cell Cycle Analysis Cell Cycle Analysis

Caption: Tiered screening cascade for in vitro characterization.

Part 2: Foundational Assays - Assessing Cytotoxicity and Antimicrobial Effects

Cell Viability and Cytotoxicity Assays

These assays are fundamental in drug discovery for evaluating a compound's effect on cell survival and proliferation.[2][3][4] A common and reliable method is the MTT assay, which measures the metabolic activity of cells.

Protocol 1: MTT Assay for Cell Viability

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Table 1: Antiproliferative Activity of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
Antimicrobial Activity Screening

The structural features of the compound, including the piperidine ring, are present in some antimicrobial agents.[5] A preliminary screen for antibacterial and antifungal activity is therefore warranted. The disk diffusion method is a simple and widely used qualitative screening method.[6]

Protocol 2: Disk Diffusion Assay for Antimicrobial Screening

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a zone of inhibition.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile filter paper discs (6 mm)

  • Test compound solution (e.g., 1 mg/mL in DMSO)

  • Positive controls (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates.

  • Disc Application:

    • Impregnate sterile filter paper discs with a known concentration of the test compound, positive control, and negative control.

    • Place the discs on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc.

Part 3: Delving Deeper - Kinase Inhibition and Mechanism of Action

Should the compound exhibit significant cytotoxicity against cancer cell lines, a logical next step is to investigate its potential as a kinase inhibitor. Kinases are a major class of drug targets in oncology.[7]

G Compound Compound Kinase Kinase Compound->Kinase Inhibits Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates Substrate Substrate Substrate->Phosphorylated Substrate ATP ATP ADP ADP ATP->ADP

Caption: General principle of a kinase inhibition assay.

Kinase Inhibition Assays

A variety of assay formats are available to measure kinase activity, including luminescence-based assays that quantify ATP consumption.[8][9]

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and a lower luminescent signal.[9]

Materials:

  • Purified recombinant kinase of interest (e.g., EGFR, BRAF, etc.)

  • Specific substrate for the kinase

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Luminometer

Procedure: (Adapted from the ADP-Glo™ Technical Manual)[9]

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and serial dilutions of the test compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal using luciferase.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation:

Table 2: Kinase Inhibitory Profile of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

Kinase TargetIC₅₀ (nM)
Kinase AExperimental Value
Kinase BExperimental Value
Kinase CExperimental Value
Western Blotting for Signaling Pathway Analysis

If the compound is found to inhibit a specific kinase, Western blotting can be used to confirm its effect on downstream signaling pathways in cells.[10][11]

Protocol 4: Western Blotting

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the target protein and its phosphorylation status.[12]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-protein, anti-total-protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure: (General Protocol)[10]

  • Sample Preparation:

    • Treat cells with the test compound at various concentrations and for different time points.

    • Lyse the cells and determine the protein concentration.[12]

  • Gel Electrophoresis:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., overnight at 4°C).[12]

    • Wash the membrane and incubate with the secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. The proposed experiments will help to identify potential biological activities and guide further research. Positive results in any of these assays would warrant more extensive studies, including selectivity profiling against a broader panel of kinases or microorganisms, investigation of the mechanism of cell death (apoptosis vs. necrosis), and eventually, evaluation in in vivo models.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733523, 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. Available at: [Link].

  • European Chemicals Agency. 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. Available at: [Link].

  • Naicker, L., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Available at: [Link].

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link].

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link].

  • G-Biosciences. The Role of Cell Viability Studies in Modern Drug Development. Available at: [Link].

  • BMG LABTECH. Kinase assays. Available at: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link].

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available at: [Link].

  • National Center for Biotechnology Information. Western Blot: Principles, Procedures, and Clinical Applications. Available at: [Link].

  • Boster Bio. What Is Compound Screening? Methods & Applications Guide. Available at: [Link].

  • BMG LABTECH. Kinase assays. Available at: [Link].

  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. Available at: [Link].

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available at: [Link].

  • G-Biosciences. The Role of Cell Viability Studies in Modern Drug Development. Available at: [Link].

  • National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link].

  • National Center for Biotechnology Information. Western Blot. Available at: [Link].

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available at: [Link].

  • G-Biosciences. Cell Viability Assays. Available at: [Link].

Sources

Method

Application Notes &amp; Protocols for the Anticancer Screening of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

Abstract This document provides a comprehensive, multi-phase framework for the systematic evaluation of the novel chemical entity, 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (hereafter referred to as "Compound X...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, multi-phase framework for the systematic evaluation of the novel chemical entity, 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (hereafter referred to as "Compound X"), for potential anticancer activity. The protocols herein are designed for researchers in oncology, drug discovery, and pharmacology, offering a tiered approach from initial high-throughput cytotoxicity screening to more detailed mechanistic and preliminary in vivo studies. The experimental design emphasizes robust, reproducible methodologies and provides the scientific rationale behind key procedural choices, ensuring a self-validating workflow for generating high-quality, decision-driving data.

Introduction and Scientific Rationale

The rational design of novel anticancer agents often involves the strategic combination of pharmacophores known to confer desirable biological or pharmacological properties. Compound X incorporates several structural motifs of significant interest in medicinal chemistry, providing a strong basis for its investigation as a potential oncology therapeutic.

  • Trifluoromethyl (CF₃) Group: The inclusion of a trifluoromethyl group is a well-established strategy in drug design. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and membrane permeability. Furthermore, the strong electron-withdrawing nature of the CF₃ group can modulate the electronic properties of the phenyl ring, potentially influencing target binding affinity. Several successful anticancer drugs, such as Sorafenib and Flutamide, feature this group.[1]

  • Piperidine Scaffold: The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs.[2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal backbone for interacting with biological targets. Various piperidine derivatives have been reported to exhibit significant anticancer properties.[2]

  • Nitroaromatic Moiety: The 2-nitro-phenyl group is particularly noteworthy. Nitroaromatic compounds can be bioreductively activated by cellular reductases (e.g., NADPH:cytochrome P450 reductase), which are often overexpressed in hypoxic tumor environments. This reduction can lead to the formation of highly reactive, cytotoxic nitroso and hydroxylamine intermediates, offering a potential mechanism for tumor-selective toxicity.[3]

This combination of features warrants a systematic investigation into the anticancer potential of Compound X. The following protocols outline a logical, tiered screening cascade to assess its efficacy and elucidate its mechanism of action.

Compound Handling and Stock Solution Preparation

Proper handling and preparation are critical for ensuring the accuracy and reproducibility of screening results.

Protocol 2.1: Stock Solution Preparation

  • Safety First: Handle Compound X (CAS No. 1072944-51-4) in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Solvent Selection: Due to the predicted lipophilicity of the compound, dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution.

  • Preparation: Accurately weigh a precise amount of Compound X. Add sterile, anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).

  • Solubilization: Ensure complete dissolution by vortexing or brief sonication. Visually inspect for any particulates.

  • Storage: Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Causality Note: Using a high-concentration DMSO stock allows for minimal final DMSO concentration in the cell culture media (typically ≤0.5%), preventing solvent-induced cytotoxicity. Aliquoting is crucial to maintain the stability and integrity of the compound over time.

Phase I: In Vitro Cytotoxicity Assessment

The initial objective is to determine if Compound X exhibits cytotoxic or anti-proliferative effects against a panel of human cancer cell lines and to quantify its potency by determining the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5]

Workflow for In Vitro Screening

cluster_0 Phase I: Cytotoxicity cluster_1 Phase II: Mechanism of Action cluster_2 Phase III: In Vivo Efficacy P1_Start Prepare Cancer Cell Lines P1_Treat Treat with Compound X (Dose-Response) P1_Start->P1_Treat P1_Assay Perform MTT Assay [72h] P1_Treat->P1_Assay P1_End Calculate IC50 Values P1_Assay->P1_End P2_Apoptosis Apoptosis Assay (Annexin V/PI) P1_End->P2_Apoptosis If IC50 is potent P2_Cycle Cell Cycle Analysis (PI Staining) P1_End->P2_Cycle P3_Xenograft Establish Xenograft Model P2_Apoptosis->P3_Xenograft If apoptosis is induced P2_Cycle->P3_Xenograft If cell cycle arrest is observed P3_Treat Treat Mice with Compound X P3_Xenograft->P3_Treat P3_Monitor Monitor Tumor Volume P3_Treat->P3_Monitor P3_End Assess Efficacy P3_Monitor->P3_End

Caption: Tiered screening cascade for Compound X evaluation.

Protocol 3.1: MTT Cell Viability Assay [5][6]

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate, HT-29 colon) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for 'untreated control' and 'blank' (medium only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of Compound X from the DMSO stock in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Also, add medium with the corresponding DMSO concentration to the 'untreated control' wells.

  • Treatment Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this solution to each well (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control. Plot the percentage viability against the log of Compound X concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: IC₅₀ Values
Cell LineCancer TypeIC₅₀ (µM) [Hypothetical Data]
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.2
PC-3Prostate Adenocarcinoma5.1
HT-29Colorectal Adenocarcinoma9.8
HaCaTNormal Keratinocyte> 100

Rationale: Including a non-cancerous cell line (e.g., HaCaT) provides a preliminary assessment of selectivity. A significantly higher IC₅₀ value for the normal cell line suggests potential cancer-selective cytotoxicity.

Phase II: Mechanistic Characterization

If Compound X demonstrates potent cytotoxicity (e.g., low micromolar IC₅₀ values), the next phase is to investigate the underlying mechanism of cell death. Key questions include whether the compound induces programmed cell death (apoptosis) and/or if it disrupts cell cycle progression. Flow cytometry is a powerful tool for these analyses.[7]

Protocol 4.1: Apoptosis Assay via Annexin V-FITC/Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

cluster_0 cluster_1 Viable Viable Cell Inner Membrane: PS Outer Membrane: Intact Result_V Annexin V: Negative PI: Negative Viable->Result_V Stain with Annexin V/PI Early Early Apoptotic Outer Membrane: PS Exposed Membrane: Intact Result_E Annexin V: Positive PI: Negative Early->Result_E Late Late Apoptotic/Necrotic Outer Membrane: PS Exposed Membrane: Permeable Result_L Annexin V: Positive PI: Positive Late->Result_L

Caption: Principle of Annexin V/PI apoptosis detection.

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at concentrations around its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to 100 µL of the cell suspension.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 4.2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

  • Cell Treatment: Treat cells as described in Protocol 4.1.

  • Cell Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet (~1 x 10⁶ cells) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step is critical to prevent cell clumping.[8][9]

  • Incubation: Fix the cells for at least 1 hour at 4°C. (Cells can be stored at -20°C for several weeks at this stage).[8]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase digests cellular RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Analysis: Analyze the samples by flow cytometry. Acquire at least 10,000 events per sample and use cell cycle analysis software to quantify the percentage of cells in each phase.

Phase III: Preliminary In Vivo Efficacy Evaluation

Positive in vitro results provide the rationale for advancing Compound X to a preliminary in vivo study. The human tumor xenograft model in immunocompromised mice is a standard and essential preclinical tool for evaluating the anticancer efficacy of a novel compound in a living system.[11][12][13]

Protocol 5.1: Subcutaneous Xenograft Model [11][14]

  • Animal Model: Use immunocompromised mice (e.g., Athymic Nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a responsive human cancer cell line (e.g., 2-5 x 10⁶ PC-3 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: Randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Treatment Administration: Prepare a formulation of Compound X suitable for administration (e.g., in a vehicle like 0.5% carboxymethylcellulose with 0.1% Tween 80). Administer the compound to the treatment group via a relevant route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a fixed duration. Euthanize the animals, and excise, weigh, and photograph the tumors.

  • Data Analysis: Compare the mean tumor volume and final tumor weight between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

References

  • An, Z., Wang, X., & Geller, J. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Clinical and Experimental Pharmacology and Physiology, 42(11), 1256-1263. [Link]

  • Jayaraman, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(20), e3027. [Link]

  • Al-Omary, F. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 229. [Link]

  • Lamptey, R. N., et al. (2024). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. bioRxiv. [Link]

  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 469. [Link]

  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Houghtaling, J. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17355–17367. [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]

  • Crown Bioscience. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Flow Cytometry Core Facility, University of Aberdeen. Propidium Iodide Cell Cycle Staining Protocol. [Link]

  • Hather, G., et al. (2014). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 9(7), e102825. [Link]

  • Wang, Y., et al. (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. Molecules, 28(9), 3901. [Link]

  • Altogen Labs. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • Maurya, A. K., & Kumar, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmaceutical and Life Sciences, 6(9), 136-145. [Link]

  • University of South Florida Health. Apoptosis Protocols. [Link]

  • Google Patents. EP 2981520 B1 - NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE.
  • El-Sayed, N., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5250. [Link]

  • The Francis Crick Institute. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Rather, R. A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775217. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • Google Patents. WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)
  • Bio-Rad. Apoptosis Analysis by Flow Cytometry. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Teo, W. Z., & K-w, W. (2018). In vivo screening models of anticancer drugs. Journal of Pharmacological and Toxicological Methods, 94, 1-9. [Link]

  • University of Rochester Medical Center. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Preprints.org. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. [Link]

  • ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]

  • Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
  • Google Patents. CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.

Sources

Application

Application Notes and Protocols for 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol in Neurodegenerative Disease Models

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a novel chemical entity for which there is a notable absen...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a novel chemical entity for which there is a notable absence of published research in the context of neurodegenerative diseases. The following application notes and protocols are therefore presented as a hypothetical framework. This guide is built upon established principles of neuropharmacology, the known biological activities of structurally related N-aryl piperidine derivatives, and the well-documented roles of the trifluoromethyl and nitro functional groups in medicinal chemistry. All proposed mechanisms, experimental designs, and expected outcomes are illustrative and require experimental validation.

Section 1: Introduction and Scientific Rationale

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a profound and growing challenge to global health. A key focus of current research is the development of small molecules that can mitigate the complex pathological cascades underlying these conditions, including oxidative stress, neuroinflammation, protein aggregation, and neuronal apoptosis.

The compound 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol integrates several chemical moieties that suggest potential neuroprotective activity. The N-aryl piperidine scaffold is a common feature in centrally active drugs.[1] The trifluoromethyl group is known to enhance metabolic stability and brain penetrance of drug candidates, while the nitro group, though sometimes associated with toxicity, can also confer specific biological activities.[2][3] This document provides a detailed guide for the initial preclinical evaluation of this compound in relevant in vitro and in vivo models of neurodegenerative disease.

The N-Aryl Piperidin-4-ol Scaffold: A Privileged Structure in CNS Drug Discovery

The N-aryl piperidin-4-ol core is a well-established pharmacophore found in a variety of central nervous system (CNS) active agents, including antidepressants and antipsychotics.[1] The piperidine ring provides a flexible yet constrained scaffold that can be functionalized to interact with various biological targets. The hydroxyl group at the 4-position can participate in hydrogen bonding, a critical interaction for binding to many enzymes and receptors implicated in neurodegeneration.

The Role of the Trifluoromethyl Group in Neuroactive Compounds

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance the drug-like properties of a molecule.[4] Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, bioavailability, and the ability to cross the blood-brain barrier.[2] In the context of neurodegenerative diseases, a metabolically stable compound with good brain penetration is highly desirable.

The Nitro Group: A Chemically Versatile Moiety

The biological role of the nitroaromatic group is complex. While it can be a liability due to potential toxicity, it is also a key functional group in many approved drugs.[5] The nitro group is a strong electron-withdrawing group and can participate in various biological interactions.[3] In some contexts, nitro-containing compounds have been shown to possess anti-inflammatory and antioxidant properties.[6]

Section 2: In Vitro Models for Assessing Neuroprotective Efficacy

Initial screening of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol should be conducted in well-established in vitro models of neurodegeneration to assess its potential neuroprotective effects and elucidate its mechanism of action.

Cellular Models of Neurodegeneration
Cell LineDisease Model RelevanceInducing AgentKey Pathological Features
SH-SY5Y Alzheimer's & Parkinson'sAmyloid-beta (Aβ) oligomers, MPP+, 6-OHDAOxidative stress, mitochondrial dysfunction, apoptosis
PC12 Alzheimer's & Parkinson'sAβ peptides, MPP+Neuronal apoptosis, neurite retraction
Primary Cortical Neurons General NeurodegenerationGlutamate, Aβ peptidesExcitotoxicity, synaptic dysfunction
HT22 Oxidative StressGlutamateOxidative stress-induced cell death
Experimental Workflow for In Vitro Neuroprotection Assays

The following diagram illustrates a general workflow for assessing the neuroprotective effects of the test compound in a cell-based assay.

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection A Seed neuronal cells in multi-well plates B Pre-treat with 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (various concentrations) A->B C Induce neurotoxicity (e.g., with Aβ oligomers or MPP+) B->C D Cell Viability Assay (MTT, LDH) C->D Incubate for 24-48 hours E Apoptosis Assay (Caspase-3 activity, TUNEL staining) C->E Incubate for 24-48 hours F Oxidative Stress Assay (ROS measurement) C->F Incubate for 24-48 hours G Mitochondrial Function Assay (Mitochondrial membrane potential) C->G Incubate for 24-48 hours G cluster_0 Pre-treatment and Induction cluster_1 Post-treatment and Analysis A Acclimatize mice and perform baseline behavioral tests B Administer 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol or vehicle A->B C Induce neurodegeneration (e.g., with MPTP) B->C D Continue compound/vehicle administration C->D Daily for 7-14 days E Perform behavioral tests (e.g., rotarod, open field) D->E F Euthanize animals and collect brain tissue E->F G Perform histological and biochemical analysis F->G

Caption: General workflow for in vivo efficacy testing.

Detailed Protocols for In Vivo Studies

3.3.1. MPTP-Induced Parkinson's Disease Mouse Model [6]

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (e.g., 10, 25, 50 mg/kg, i.p. or oral gavage) or vehicle daily for 14 days.

  • MPTP Induction: On day 8 of treatment, administer four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.

  • Behavioral Testing: Perform behavioral tests such as the rotarod test and the open field test at baseline and on day 14 to assess motor coordination and locomotor activity. [5]5. Tissue Collection and Analysis: On day 15, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.

Section 4: Data Analysis and Interpretation

Quantitative data from both in vitro and in vivo studies should be analyzed using appropriate statistical methods. For in vitro studies, IC50 values for neuroprotection and EC50 values for antioxidant activity should be calculated. For in vivo studies, behavioral data should be analyzed using ANOVA followed by post-hoc tests. Histological data can be quantified by stereological counting of neurons.

Section 5: Conclusion

The structured approach outlined in these application notes provides a comprehensive framework for the initial preclinical evaluation of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol as a potential therapeutic agent for neurodegenerative diseases. While the lack of existing data necessitates a foundational and exploratory approach, the chemical attributes of this compound warrant its investigation. Rigorous in vitro and in vivo studies are essential to validate its neuroprotective potential and to elucidate its mechanism of action.

References

  • Abdelshaheed, M. M., et al. (2021).
  • Brooks, S. P., & Dunnett, S. B. (2009). Tests to assess motor phenotype in mice: a user's guide. Nature Reviews Neuroscience, 10(7), 519-529.
  • Geng, Q., et al. (2009). A Facile Synthesis of N-Aryl Substituted Piperidones. Chinese Journal of Chemistry, 27(10), 1995-2000.
  • Innoprot. (n.d.). Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro Model. Retrieved from [Link]

  • Kannigadu, C., & N'Da, D. D. (2020). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 1(1), 1-10.
  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.
  • MDPI. (2024). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules, 26(16), 4789.
  • O'Neill, M. J., & Gribble, A. D. (2014). The N-aryl piperidine scaffold in CNS drug discovery. Future Medicinal Chemistry, 6(13), 1497-1524.
  • Tatem, K. S., et al. (2014). Behavioral and neurochemical effects of the piperidine derivative, (±)-3-(3,4-dichlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]piperidine (SAMP), a novel and selective dopamine D3 receptor antagonist. Psychopharmacology, 231(1), 125-136.
  • Wang, X., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 16(6), 5136-5142.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

Welcome to the technical support center for the synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the pot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of piperidin-4-ol acts as a nucleophile, attacking the electron-deficient aromatic ring of a 1-halo-2-nitro-5-(trifluoromethyl)benzene derivative, displacing the halide. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are crucial for activating the aromatic ring towards nucleophilic attack.[1][2]

While this reaction is generally robust, several side reactions can occur, leading to impurities and reduced yields. This guide will focus on identifying, understanding, and mitigating these potential issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I have a significant amount of an unknown impurity with the same mass as my product. What could it be?

A: The most common side product in this reaction is the O-arylated isomer, 4-(2-Nitro-5-(trifluoromethyl)phenoxy)piperidine. This occurs when the hydroxyl group of piperidin-4-ol acts as the nucleophile instead of the secondary amine. Both the desired N-arylated product and the O-arylated side product have the same molecular weight, making them difficult to distinguish by mass spectrometry alone.

Q2: How can I confirm the presence of the O-arylated isomer?

A: The most effective method for distinguishing between the N- and O-arylated isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: Look for the presence of a broad singlet corresponding to the N-H proton of the piperidine ring in the O-arylated isomer. This signal will be absent in the desired N-arylated product. Additionally, the chemical shifts of the protons on the piperidine ring will be different for the two isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring, particularly the carbon bearing the oxygen (C4) and the carbons adjacent to the nitrogen (C2 and C6), will differ significantly between the two isomers.

Q3: My reaction is sluggish and not going to completion. What can I do?

A: Incomplete reactions can be due to several factors:

  • Insufficient base: A base is required to neutralize the hydrohalic acid formed during the reaction. An inadequate amount of base can lead to protonation of the piperidin-4-ol, reducing its nucleophilicity.

  • Low reaction temperature: SNAr reactions often require heating to proceed at a reasonable rate.

  • Solvent choice: Aprotic polar solvents like DMSO or DMF are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[1][2]

Q4: I am observing the formation of multiple unidentified byproducts. What are the possibilities?

A: Besides O-arylation, other potential side reactions include:

  • Di-substitution: It is possible for a second molecule of the aromatic electrophile to react with the hydroxyl group of the desired N-arylated product, although this is less common under standard conditions.

  • Thermal degradation: At excessively high temperatures, the nitro- and trifluoromethyl-substituted aromatic ring can undergo decomposition.[3] The trifluoromethyl group itself is generally stable, but the nitro group can be a source of instability.

Troubleshooting Guides

Side Reaction 1: O-Arylation vs. N-Arylation

This is the most prevalent side reaction, leading to the formation of 4-(2-Nitro-5-(trifluoromethyl)phenoxy)piperidine.

Piperidin-4-ol possesses two nucleophilic centers: the secondary amine (N) and the hydroxyl group (O). The relative nucleophilicity of these groups determines the major product.

  • Basicity and Nucleophilicity: The secondary amine is generally more basic and a stronger nucleophile than the hydroxyl group. However, under certain conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic alkoxide.

  • Role of the Base: The choice and stoichiometry of the base are critical.

    • Strong, non-nucleophilic bases (e.g., KOH, NaOH, NaH): These bases can deprotonate the hydroxyl group, increasing the concentration of the alkoxide and favoring O-arylation.

    • Weaker, non-nucleophilic bases (e.g., K₂CO₃, Et₃N): These bases are often sufficient to scavenge the acid byproduct without significantly deprotonating the hydroxyl group, thus favoring N-arylation.

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the charged Meisenheimer complex formed during the reaction, accelerating the overall rate. The choice of solvent can also influence the aggregation and reactivity of the base.

Diagram: Competing N- and O-Arylation Pathways

G Aryl_Halide 1-Halo-2-nitro-5-(trifluoromethyl)benzene N_Product N-Arylated Product (Desired) Aryl_Halide->N_Product N-Attack O_Product O-Arylated Side Product Aryl_Halide->O_Product O-Attack Piperidinol Piperidin-4-ol

Caption: Competing reaction pathways in the arylation of piperidin-4-ol.

Analytical Technique Expected Observation for O-Arylated Isomer
¹H NMR Presence of a broad singlet for the N-H proton (typically 1.5-3.5 ppm, solvent dependent). Different chemical shifts for piperidine protons compared to the N-arylated product.
¹³C NMR Distinct chemical shifts for the piperidine carbons, especially C4 (bearing the ether linkage) and C2/C6 (adjacent to the NH group).
Mass Spectrometry Molecular ion peak will be identical to the N-arylated product. Fragmentation patterns may differ.[4]
TLC The two isomers will likely have different Rf values, but they may be very close. The O-arylated isomer is generally less polar.
Parameter Recommendation to Favor N-Arylation Rationale
Base Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).Minimizes deprotonation of the hydroxyl group, preserving the higher intrinsic nucleophilicity of the amine.
Stoichiometry Use 1.1-1.5 equivalents of the base.Sufficient to neutralize the acid byproduct without creating a highly basic environment that promotes O-arylation.
Solvent Aprotic polar solvents like DMSO or DMF are generally effective.Solvates the Meisenheimer complex, facilitating the reaction.
Temperature Moderate temperatures (e.g., 60-80 °C) are often sufficient.Higher temperatures may increase the rate of both reactions but can also lead to degradation.

Separation of these isomers can be challenging due to their similar properties.

  • Column Chromatography: This is the most effective method.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient elution system is recommended. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate). The less polar O-arylated isomer should elute first.

    • Monitoring: Use TLC to track the separation. It may be necessary to use a developing system that gives a good separation of spots, even if the Rf values are low.

Diagram: Troubleshooting Workflow for Isomer Contamination

G Start Reaction complete. Suspicion of O-arylation. Analysis Analyze crude product by ¹H NMR. Start->Analysis Check_NH Is N-H proton signal present? Analysis->Check_NH Pure Product is likely pure N-aryl isomer. Check_NH->Pure No Impure O-aryl isomer is present. Check_NH->Impure Yes Purify Purify by silica gel column chromatography (gradient elution). Impure->Purify Modify Modify reaction conditions: - Use weaker base (e.g., K₂CO₃) - Adjust stoichiometry Impure->Modify For future syntheses

Caption: Decision-making workflow for identifying and addressing O-arylation.

Side Reaction 2: Di-substitution

While less common, it is conceivable that under forcing conditions or with a large excess of the aryl halide, a second arylation could occur on the hydroxyl group of the desired N-arylated product.

  • Mass Spectrometry: Look for a molecular ion peak corresponding to the addition of a second (2-Nitro-5-(trifluoromethyl)phenyl) group, with the loss of a hydrogen atom.

  • NMR: The spectrum would be significantly more complex, with two distinct sets of aromatic signals and the absence of the hydroxyl proton.

  • Stoichiometry: Use a 1:1 or slight excess of the piperidin-4-ol relative to the aryl halide.

  • Reaction Time and Temperature: Monitor the reaction closely and avoid prolonged reaction times or excessive temperatures after the starting material is consumed.

Side Reaction 3: Thermal Degradation

Nitroaromatic compounds, especially when further activated by other electron-withdrawing groups, can be susceptible to thermal degradation at high temperatures.

The C-NO₂ bond is often the weakest point in such molecules. Thermal stress can lead to homolytic cleavage of this bond, initiating radical chain reactions and the formation of complex, often colored, byproducts.[3] The trifluoromethyl group is generally very stable, but the overall electron-deficient nature of the ring can contribute to instability at high temperatures.

  • Visual Observation: The reaction mixture may darken significantly (turning dark brown or black).

  • TLC Analysis: Streaking or the appearance of multiple new, often colored, spots.

  • NMR of Crude Product: Broad, unresolved signals in the baseline, indicative of polymeric or complex decomposition products.

  • Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate (typically 60-100 °C). Avoid localized overheating.

  • Inert Atmosphere: While not always necessary for SNAr reactions, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may be initiated at elevated temperatures.

Experimental Protocol: Synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperidin-4-ol (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile).

    • Add a base (e.g., potassium carbonate, 1.5 eq).

  • Reaction:

    • To the stirred suspension, add 1-chloro-2-nitro-5-(trifluoromethyl)benzene (1.0 eq).

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, as described in the troubleshooting section for O-arylation.

References

  • K. Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (2023). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • Green Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • PubMed Central. (2012). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization and Antimicrobial Activity of Some Novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • Wiley Online Library. (2007). Wiley-VCH 2007 - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2024). Design synthesis and characterization of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine:FT-IR, NMR, and computational investigation. Retrieved from [Link]

  • Beilstein Journals. (2019). Supporting Information Photochemical generation of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical from caged nitroxides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol in Cell Culture Media

Welcome to the technical support center for 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issue...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in cell culture media. Inconsistent experimental results can often be traced back to compound instability. This resource provides troubleshooting guidance and detailed protocols to help you assess and manage the stability of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol in your specific in vitro systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and concerns regarding the stability of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol in typical cell culture environments.

Q1: I'm seeing variable results in my cell-based assays with 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. Could compound stability be the issue?

A1: Yes, inconsistent results are a classic sign of compound instability. The complex, aqueous environment of cell culture media can lead to the degradation of small molecules over the course of an experiment. Factors such as incubation time, temperature, pH, and interactions with media components can all contribute to the degradation of your test compound, leading to a lower effective concentration than intended and, consequently, high variability in your data.

Q2: What are the potential chemical liabilities of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol that might lead to instability?

A2: The chemical structure of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol contains moieties that can be susceptible to degradation in a biologically active environment:

  • Nitroaromatic Group: The nitro group on the phenyl ring is an electron-withdrawing group that can be susceptible to reduction.[1][2] This reduction can be mediated by cellular enzymes (e.g., nitroreductases) or by reducing agents present in the cell culture medium.[1] This can lead to the formation of nitroso, hydroxylamino, and amino metabolites, which will have different biological activities and physicochemical properties than the parent compound.

  • Trifluoromethyl Group: While the trifluoromethyl (-CF3) group is generally considered to enhance metabolic stability and lipophilicity, its strong electron-withdrawing nature can influence the reactivity of the aromatic ring.[3]

  • Piperidine Ring: The piperidine ring itself is generally stable, but enzymatic modification is still a possibility depending on the cell type and experimental conditions.[4][5]

Q3: What components in my cell culture medium could be degrading the compound?

A3: Cell culture media are complex mixtures of components that can potentially interact with and degrade your compound.[6][7][8] Key components to consider include:

  • Amino Acids: Certain amino acids, like L-glutamine, are known to be unstable in solution and their degradation products can alter the pH and reactivity of the medium.[9]

  • Reducing Agents: Components like cysteine or glutathione in certain media formulations can chemically reduce the nitro group of your compound.

  • Serum: If you are using serum-supplemented media, it contains a variety of enzymes (e.g., esterases, reductases) that can metabolize your compound.[10]

  • pH and Buffers: The pH of the medium (typically 7.2-7.4) can influence the rate of hydrolysis of certain functional groups. The buffering system (e.g., bicarbonate, HEPES) can also play a role.[11][12]

  • Metal Ions: Transition metal ions, often present as trace elements in media, can catalyze oxidative or reductive reactions.[13]

  • Light and Temperature: As with many organic molecules, prolonged exposure to light and elevated temperatures (like 37°C in an incubator) can accelerate degradation.[6]

Q4: How can I determine if my compound is degrading in my specific cell culture medium?

A4: The most direct way to assess stability is to perform an in vitro stability study. This involves incubating 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol in your cell culture medium of choice (with and without cells) over a time course that mimics your experiment. You would then quantify the remaining parent compound at each time point using an appropriate analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16] A detailed protocol for this is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

If you suspect compound instability, here are some steps to take:

Symptom Potential Cause Troubleshooting Action
High variability between replicate wells/platesCompound degradation over timePerform a time-course stability study (see protocol below). Shorten the incubation time of your assay if possible.
Lower than expected potency (high IC50/EC50)Loss of active compound due to degradationConfirm the concentration of your stock solution. Prepare fresh dilutions of the compound immediately before each experiment. Assess stability in your specific media.
Discrepancies between results in serum-free vs. serum-containing mediaEnzymatic degradation by serum componentsTest compound stability in media with and without serum. Consider using heat-inactivated serum or moving to a serum-free formulation if degradation is significant.
Color change in the media upon compound additionPotential chemical reaction or degradationVisually inspect the media after adding the compound. A color change could indicate a reaction. Analyze the media by HPLC to identify potential degradation products.

Experimental Protocols

Protocol 1: Assessing the Stability of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol in Cell Culture Media

This protocol provides a framework for determining the stability of your compound in your specific cell culture medium.

Objective: To quantify the concentration of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol over time when incubated in cell culture medium at 37°C.

Materials:

  • 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent for extraction

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Analytical instrumentation (HPLC-MS or GC-MS)

Experimental Workflow Diagram:

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis A Prepare stock solution of compound in DMSO B Spike compound into pre-warmed cell culture medium A->B C Aliquot into 96-well plate or tubes B->C D Incubate at 37°C, 5% CO2 C->D E Collect samples at T=0, 2, 4, 8, 24, 48 hours D->E F Quench reaction (e.g., add cold ACN) E->F G Precipitate proteins (centrifuge) F->G H Transfer supernatant for analysis G->H I Quantify compound by HPLC-MS or GC-MS H->I

Caption: Experimental workflow for assessing compound stability.

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol in DMSO (e.g., 10 mM).

  • Preparation of Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • Spike the compound from the stock solution into the pre-warmed medium to achieve your final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent effects.

  • Incubation:

    • Aliquot the compound-containing medium into multiple wells of a 96-well plate or into separate microcentrifuge tubes (one for each time point).

    • Place the plate/tubes in a 37°C, 5% CO2 incubator.

  • Time-Course Sampling:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot for analysis.

    • The T=0 sample should be processed immediately after the addition of the compound to the medium.

  • Sample Processing:

    • To stop any further degradation, immediately add 3 volumes of ice-cold acetonitrile to your sample (e.g., 300 µL ACN to 100 µL sample). This will precipitate proteins.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analytical Quantification:

    • Analyze the samples by a validated HPLC-MS or GC-MS method to determine the concentration of the parent compound remaining at each time point.

    • Include a calibration curve of the compound in the same matrix (medium:ACN) to ensure accurate quantification.

  • Data Analysis:

    • Plot the percentage of the compound remaining versus time. The T=0 sample represents 100%.

    • From this data, you can calculate the half-life (t1/2) of the compound in your medium.

Interpretation of Results:

  • Stable: >90% of the compound remains after 24 hours.

  • Moderately Stable: 50-90% of the compound remains after 24 hours.

  • Unstable: <50% of the compound remains after 24 hours.

Potential Degradation Pathway Diagram:

Degradation_Pathway Parent 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (Nitro Compound) Nitroso Nitroso Metabolite Parent->Nitroso Nitroreductases +2e-, +2H+ Hydroxylamino Hydroxylamino Metabolite Nitroso->Hydroxylamino +2e-, +2H+ Amino Amino Metabolite Hydroxylamino->Amino +2e-, +2H+

Caption: A potential reductive degradation pathway for the nitroaromatic moiety.

References

  • Nucleus Biologics. (2022, March 23). Maximizing Quality And Potency Of Cell Culture Media. Retrieved from [Link]

  • Monopoli, K. R., et al. (2015). Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. Chemical Society Reviews, 44(22), 8200-8215.
  • Di, L., et al. (2005). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Current Medicinal Chemistry, 12(10), 1159-1167.
  • Klaunig, J. E., et al. (2010). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 23(3), 481-503.
  • Archer, J. R., et al. (2012). Analytical Methods. Analytical Methods, 4(1), 103-110.
  • Frolov, A. S., & Vereshchagin, A. N. (2023).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • KCAS Bio. (2017, November 9). Techniques for Unstable Compound Analysis. Retrieved from [Link]

  • Valente, K. N., et al. (2020). Cell culture media impact on drug product solution stability. Biotechnology and Bioengineering, 117(10), 3047-3057.
  • Guesné, S., et al. (2016).
  • Arunakumari, A., et al. (2007). The Impact of Cell Culture Medium on Cell Line and Process Development Timelines and Strategies.
  • da Silva, A. B., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 929.
  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203.
  • van der Rijst, M., et al. (1998). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin®), in Human Urine. Journal of Analytical Toxicology, 22(3), 221-225.
  • Basiri, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083.
  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from [Link]

  • Frolov, A. S., & Vereshchagin, A. N. (2023). Structure of trifluoromethyl piperidine derivative.
  • Jiskoot, W., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2496.
  • Rowe, S. J., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Preprints.org.
  • Deventer, M. H., et al. (2021). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 13(9), 1629-1644.
  • Naeem, N., et al. (2023). Synthetic route for the synthesis of trifluoromethyl containing piperidines.
  • PubChem. (n.d.). 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

Welcome to the technical support guide for 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (CAS 1072944-51-4). This document is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (CAS 1072944-51-4). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide a comprehensive understanding of the potential degradation pathways of this molecule and to offer practical guidance for troubleshooting stability issues encountered during experimentation.

Given the specific nature of this compound, publicly available degradation data is limited. Therefore, this guide synthesizes information from established chemical principles governing its core structural motifs: the nitroaromatic ring, the trifluoromethylphenyl group, and the piperidine ring.

Section 1: Frequently Asked Questions (FAQs) on Stability and Degradation

Q1: What are the most probable degradation pathways for this compound based on its chemical structure?

A1: The structure of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol contains several functional groups susceptible to degradation under common experimental and storage conditions. The most likely pathways are:

  • Reduction of the Nitro Group: The nitroaromatic group is highly susceptible to reduction, which can proceed stepwise to form nitroso, hydroxylamino, and ultimately amino (aniline) derivatives.[1] This is a very common transformation for nitroaromatic compounds, especially in the presence of reducing agents or under certain metabolic conditions.[1]

  • Oxidative Degradation of the Piperidine Ring: The piperidine ring, particularly the C-H bonds adjacent to the nitrogen atom, can be susceptible to oxidation.[2][3] This can lead to the formation of imines (e.g., tetrahydropyridine derivatives) or potentially ring-opening products.[2][3]

  • Photodegradation: Aromatic nitro compounds are known photosensitive groups.[4] Exposure to light, especially UV, can induce cleavage of the C-N bond connecting the piperidine and phenyl rings or lead to other complex rearrangements.

  • Hydrolysis of the Trifluoromethyl Group: While the -CF3 group is generally stable, it can undergo hydrolysis to a carboxylic acid (-COOH) under harsh conditions, particularly at an alkaline pH.[5]

Q2: How do environmental factors like pH, light, and temperature affect the stability of this compound?

A2: Environmental factors can significantly impact the stability of the molecule:

  • pH: The compound is expected to be most stable in a neutral to slightly acidic pH range.

    • Acidic Conditions: While generally stable, very strong acidic conditions could potentially promote hydrolysis, although this is less likely than other pathways.

    • Alkaline Conditions (pH > 8): Basic conditions can promote the hydrolysis of the trifluoromethyl group to a carboxylic acid.[5] Some piperidine-containing compounds have also shown instability in neutral-to-alkaline solutions.[6]

  • Light: As a nitroaromatic compound, this molecule is likely susceptible to photodegradation.[4] It is crucial to protect solutions and solid material from light, especially UV radiation, to prevent the formation of photolytic degradation products. Studies on other trifluoromethyl-substituted aromatic compounds have shown they can degrade into trifluoroacetic acid upon photolysis.[5][7]

  • Temperature: Elevated temperatures will accelerate all degradation reactions. Thermal stress can provide the energy needed to overcome activation barriers for hydrolytic, oxidative, and other degradation pathways. It is recommended to store the compound at controlled low temperatures (e.g., 2-8°C) as suggested by suppliers.[8]

  • Oxidizing Agents: The presence of oxidizing agents (e.g., peroxides, dissolved oxygen, metal ions) can promote the degradation of the piperidine ring and potentially the aromatic ring.[9][10]

Q3: What are the potential degradation products I should be looking for during analysis?

A3: Based on the predicted pathways, you should look for masses corresponding to:

  • Amino derivative: The product of nitro-group reduction (M-NO2+NH2), which would be 1-(2-Amino-5-(trifluoromethyl)phenyl)piperidin-4-ol.

  • Hydroxylamine derivative: An intermediate in the nitro-reduction pathway.

  • Piperidine ring oxidation products: This could involve the formation of an imine (M-2H) or hydroxylated piperidine rings (M+O).

  • C-N bond cleavage products: This would result in separate piperidin-4-ol and 2-nitro-5-(trifluoromethyl)phenol or related molecules.

  • Carboxylic acid derivative: The product of trifluoromethyl group hydrolysis (M-CF3+COOH).

Section 2: Troubleshooting Guide for Experimental Issues

Q4: My compound appears to be degrading in solution. How can I confirm this and what are the immediate steps to take?

A4: If you suspect degradation, a systematic approach is necessary.

  • Confirmation:

    • LC-MS Analysis: The most effective method is to use a stability-indicating HPLC method coupled with a mass spectrometer (MS). Compare a freshly prepared solution with an aged or stressed sample. Look for a decrease in the parent compound's peak area and the appearance of new peaks. The mass-to-charge ratio (m/z) of these new peaks can provide initial identification of the degradants.

    • Purity Check: Use a high-resolution analytical technique like UPLC-UV to assess the purity of your sample over time.

  • Immediate Actions:

    • Protect from Light: Immediately wrap your sample vials in aluminum foil or use amber vials.

    • Control Temperature: Store solutions at a low temperature (2-8°C or frozen if solubility permits) when not in use.

    • Use Inert Atmosphere: If oxidative degradation is suspected, prepare solutions using de-gassed solvents and consider blanketing the headspace of the vial with an inert gas like nitrogen or argon.

Q5: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?

A5: Yes, unexpected peaks are often the first sign of degradation.

  • Troubleshooting Steps:

    • Analyze a Blank: Inject your solvent/mobile phase to ensure the peaks are not from the system or solvent.

    • Check the Mass: Use the MS detector to get the mass of the unexpected peaks. Compare these masses to the predicted degradation products listed in Q3.

    • Perform a Forced Degradation Study: Intentionally stress a sample of your compound (e.g., by adding a small amount of acid, base, or peroxide, or exposing it to UV light) and run an LC-MS analysis.[4][11] If your unexpected peaks increase in intensity under a specific stress condition, it strongly suggests they are degradation products from that pathway. This process is a core component of developing a stability-indicating method.[6][12]

Q6: How can I prevent the degradation of my compound during storage and handling?

A6: Proactive measures are key to maintaining compound integrity.

  • Solid Storage: Store the solid compound in a tightly sealed container, protected from light, in a desiccator at the recommended temperature (e.g., 2-8°C).[8]

  • Solution Preparation:

    • Prepare solutions fresh whenever possible.

    • Use high-purity, degassed solvents.

    • Consider using buffers to maintain a stable pH, preferably in the slightly acidic to neutral range.

  • Solution Storage:

    • Store solutions in amber glass vials to protect from light.

    • If storing for extended periods, divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

    • Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity.

Section 3: Protocols for Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and establish a stability-indicating analytical method.[4][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Summary of Forced Degradation Conditions
Stress ConditionReagent/MethodTypical ConditionsPrimary Degradation Pathway Targeted
Acidic Hydrolysis 0.1 M HClRoom Temp or 60°C, 2-24hHydrolysis
Basic Hydrolysis 0.1 M NaOHRoom Temp or 60°C, 2-24hHydrolysis (-CF3 group)
Oxidation 3-30% H₂O₂Room Temp, 2-24hOxidation (Piperidine Ring)
Photolytic UV Lamp (254/365 nm) or SunlightSolid or Solution, ICH Q1B guidelinesPhotodegradation (Nitro Group, C-N Bond)
Thermal Oven60-80°C, 24-72hThermally-induced degradation
General Protocol for Forced Degradation
  • Preparation: Prepare a stock solution of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Stress Application:

    • For Hydrolysis: Mix equal volumes of the stock solution with the acidic or basic solution (e.g., 1 mL stock + 1 mL 0.2 M HCl to get a final concentration of 0.1 M HCl).

    • For Oxidation: Mix the stock solution with hydrogen peroxide to achieve the desired final concentration.

    • For Photolysis: Expose the solution in a quartz cuvette or a thin solid film in a petri dish to a calibrated light source. A control sample should be wrapped in foil and kept alongside.

  • Time Points: Sample the reactions at various time points (e.g., 2, 6, 12, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Analysis: Analyze all samples (including a non-stressed control) by a suitable stability-indicating HPLC-UV/MS method.[13][14]

Section 4: Visualizations and Workflows

Predicted Degradation Pathways

The following diagram illustrates the most likely points of molecular instability.

DegradationPathways Predicted Degradation Pathways cluster_main cluster_products Parent 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (Parent Compound) NitroReduction Amino Derivative (Nitro Reduction) Parent->NitroReduction Reduction (e.g., NaBH4, H2/Pd) Oxidation Imine or Hydroxylated Piperidine Derivative (Oxidation) Parent->Oxidation Oxidation (e.g., H2O2, O2) Photolysis Cleavage Products (e.g., Piperidin-4-ol) Parent->Photolysis Photolysis (UV/Vis Light) Hydrolysis Carboxylic Acid Derivative (-CF3 Hydrolysis) Parent->Hydrolysis Harsh Basic Hydrolysis

Caption: Predicted degradation pathways of the target molecule.

Analytical Workflow for Degradant Identification

This workflow outlines a systematic approach to identifying and characterizing degradation products.

AnalyticalWorkflow Analytical Workflow for Degradation Analysis cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_interp Interpretation Phase Start Sample Preparation (Fresh vs. Stressed) FDS Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) Start->FDS HPLC HPLC / UPLC Separation (Stability-Indicating Method) FDS->HPLC UV UV/DAD Detection (Quantitation & Purity) HPLC->UV MS Mass Spectrometry (MS) (Determine m/z of Parent & Degradants) HPLC->MS Identify Identify Degradation Products (Compare mass to predicted structures) UV->Identify MSMS Tandem MS (MS/MS) (Structural Elucidation) MS->MSMS MSMS->Identify Pathway Propose Degradation Pathways Identify->Pathway Report Final Report Pathway->Report

Caption: Workflow for analyzing and identifying degradation products.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available from: [Link]

  • Lelyukh, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6442. Available from: [Link]

  • Glasius, M., et al. (2011). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 115(20), 5129–5138. Available from: [Link]

  • de F. P. L. e Silva, A., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available from: [Link]

  • García-Alonso, S., et al. (2012). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. ResearchGate. Available from: [Link]

  • Sharma, S., & Singh, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]

  • Wang, Y., et al. (2022). Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes. ResearchGate. Available from: [Link]

  • Gaud, R. S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxobut-2-enoic acid (clefma). Journal of Applied Pharmaceutical Science, 6(9), 173-181. Available from: [Link]

  • McKay, G., et al. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 53(10), 5724–5734. Available from: [Link]

  • Sharma, S. (2016). Forced Degradation Studies. MedCrave. Available from: [Link]

  • Carl J. Nielsen, et al. (2011). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Available from: [Link]

  • Trapido, M., & Veressinina, Y. (2001). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 50(3), 163-173. Available from: [Link]

  • Al-Gburi, A. J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37881–37901. Available from: [Link]

  • Patel, Y., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Available from: [Link]

  • ATSDR. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 26(11), 3369. Available from: [Link]

  • Inorganic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • BIOSYNCE. (2023). What is the stability of piperidine? BIOSYNCE Blog. Available from: [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available from: [Link]

  • Waterman, K. C., & Swanson, J. T. (2018). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Semantic Scholar. Available from: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available from: [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. Available from: [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org. Available from: [Link]

  • Gonzalez, L. C., et al. (2023). Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. Environmental Science & Technology. Available from: [Link]

  • Liu, F., Guan, X., & Xiao, F. (2022). Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications. East China Normal University. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

Welcome to the technical support center for the synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We will delve into common issues, providing troubleshooting strategies and frequently asked questions to ensure a safe, efficient, and successful scale-up process.

Core Synthesis Overview: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halogen, from an activated aromatic ring by a nucleophile. In this case, piperidin-4-ol acts as the nucleophile, and an appropriately substituted nitro- and trifluoromethyl-activated benzene derivative serves as the electrophile.

The reaction is driven by the presence of strong electron-withdrawing groups (the nitro and trifluoromethyl groups) ortho and para to the leaving group. These groups stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution.[1][2]

SNAr_Mechanism start Reactants: 2-Chloro-1-nitro-4-(trifluoromethyl)benzene + Piperidin-4-ol intermediate Meisenheimer Complex (Stabilized Intermediate) start->intermediate Nucleophilic Attack product Product: 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol intermediate->product Elimination of Leaving Group leaving_group Leaving Group (e.g., Cl-) intermediate->leaving_group Loss of Cl- base Base (e.g., K2CO3, Et3N) base->start Deprotonation of Piperidin-4-ol (optional)

Caption: General workflow for the SNAr synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Initiation and Control

Question 1: My reaction is sluggish or fails to initiate. What are the common causes?

Answer: A slow or non-starting reaction is often due to several factors:

  • Insufficient Activation of the Aromatic Ring: The SNAr reaction is highly dependent on the electron-withdrawing capacity of the groups on the aromatic ring. Ensure your starting material, typically 2-chloro-1-nitro-4-(trifluoromethyl)benzene or its fluoro-analogue, is of high purity.

  • Leaving Group Reactivity: While chlorine is a common leaving group, fluorine can sometimes lead to faster reaction rates due to its high electronegativity, which enhances the electrophilicity of the carbon center.[2][3] Consider using a fluoro-substituted starting material if yields are consistently low.

  • Base Strength and Solubility: A suitable base is crucial for deprotonating the piperidin-4-ol (if needed) and neutralizing the generated acid (e.g., HCl). Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). Ensure the base is anhydrous and has adequate solubility in your chosen solvent. In some cases, a stronger base like sodium hydride (NaH) might be used, but with increased safety precautions.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[1] A typical temperature range is 80-120°C. If the reaction is slow, a gradual increase in temperature while monitoring for side product formation is recommended.

Question 2: I'm observing the formation of significant side products. How can I improve selectivity?

Answer: Side product formation can often be attributed to:

  • Di-substitution or Over-alkylation: While less common with piperidin-4-ol, ensure a proper stoichiometric ratio of reactants. A slight excess of the piperidin-4-ol can sometimes be used to drive the reaction to completion, but a large excess may lead to purification challenges.[4]

  • Reaction with Solvent: Certain solvents can compete with the desired nucleophile. For instance, in alcoholic solvents at high temperatures, ether formation might occur. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred.

  • Degradation of Starting Materials or Product: At excessive temperatures, nitroaromatic compounds can decompose.[5][6] It is crucial to determine the thermal stability of your reactants and product, especially during scale-up.

ParameterRecommendation for Improved Selectivity
Stoichiometry Use a 1:1 to 1:1.2 ratio of the aromatic halide to piperidin-4-ol.
Solvent Aprotic polar solvents (DMF, DMSO, NMP) are recommended.
Temperature Maintain the lowest effective temperature (e.g., 80-100 °C) and monitor by TLC/HPLC.
Section 2: Scale-Up and Safety Considerations

Question 3: What are the primary safety concerns when scaling up this synthesis?

Answer: Scaling up introduces significant safety challenges that must be addressed:

  • Thermal Hazards: The reaction is exothermic. On a larger scale, heat dissipation becomes a critical issue. A failure to control the temperature can lead to a runaway reaction, especially given the presence of the nitro group, which can decompose violently at high temperatures.[7] A thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) is highly recommended before scaling up.[5]

  • Handling of Reagents: Starting materials like 2-chloro-1-nitro-4-(trifluoromethyl)benzene are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[8][9]

  • Solvent Safety: The recommended aprotic polar solvents have their own safety profiles. For example, DMF is a reproductive toxin. Consider greener solvent alternatives where possible.

ScaleUp_Safety center Scale-Up Safety thermal Thermal Runaway Risk (Exothermic Reaction + Nitro Group) center->thermal reagent Reagent Toxicity (e.g., Halogenated Nitroaromatics) center->reagent solvent Solvent Hazards (e.g., DMF, DMSO) center->solvent control Control Measures thermal->control reagent->control solvent->control dsc DSC/Thermal Analysis control->dsc Assess ppe Proper PPE & Fume Hood Use control->ppe Protect cooling Adequate Reactor Cooling control->cooling Engineer

Caption: Key safety considerations for scale-up.

Question 4: How should I modify my procedure for a larger scale reaction?

Answer: Direct translation of a lab-scale procedure is often not feasible. Key modifications include:

  • Controlled Addition: Instead of adding all reagents at once, a slow, controlled addition of one of the reactants (e.g., piperidin-4-ol) to the heated solution of the other is recommended. This allows for better management of the reaction exotherm.

  • Stirring and Mixing: Inadequate mixing on a larger scale can lead to localized "hot spots" and an increased risk of side reactions. Ensure the reactor is equipped with an appropriate stirrer that provides efficient mixing for the entire reaction volume.

  • Temperature Monitoring: Use multiple temperature probes to ensure uniform temperature throughout the reactor.

Section 3: Work-up and Purification

Question 5: My product is difficult to crystallize or purify. What are some effective methods?

Answer: Purification can be challenging due to the presence of unreacted starting materials or side products.

  • Aqueous Work-up: After the reaction is complete, cooling the mixture and quenching with water is a standard procedure. This will precipitate the crude product and dissolve inorganic salts.

  • Solvent Extraction: The product can be extracted from the aqueous mixture using a suitable organic solvent like ethyl acetate or dichloromethane.[1]

  • Recrystallization: This is a powerful technique for purifying the final product. A solvent screen to identify a suitable recrystallization solvent is crucial. Common solvents include isopropanol, ethanol, or mixtures like ethyl acetate/heptane.[10] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: For very impure samples or on a smaller scale, silica gel chromatography can be effective. However, this is often not practical for large-scale production.

Experimental Protocol: General Procedure for Synthesis

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

  • Reactor Setup: In a well-ventilated fume hood, equip a suitably sized reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with 2-chloro-1-nitro-4-(trifluoromethyl)benzene (1.0 eq), piperidin-4-ol (1.1 eq), potassium carbonate (1.5 eq), and a suitable solvent (e.g., DMF, 5-10 volumes).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add water to the reaction mixture to precipitate the crude product.

  • Isolation: Filter the solid, wash with water, and then a non-polar solvent like heptane to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. Perform recrystallization from a suitable solvent (e.g., isopropanol) to obtain the pure 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol.

References

  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Google Patents. (n.d.). WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate.
  • National Institutes of Health. (n.d.). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide. Retrieved from [Link]

  • RSC Publishing. (n.d.). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal hazard risk and decomposition mechanism identification of nitrobenzene with mononitrophenol impurities: Combined kinetic and products analysis | Request PDF. Retrieved from [Link]

  • Airgas. (2021). SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • European Patent Office. (n.d.). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - EP 2981520 B1. Retrieved from [Link]

  • Preprints.org. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ACS Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: BENZENE, 1-(CHLORO- METHYL)-4-NITRO- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE. Retrieved from [Link]

  • Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. Retrieved from [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Elucidating the Mechanism of Action for Novel Compound 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol: A Comparative Guide

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel chemical entity 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. Given the limited publicly available data on t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel chemical entity 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. Given the limited publicly available data on this compound, we will establish a systematic, multi-tiered research program. This document serves as both a strategic roadmap and a practical guide, detailing the necessary experimental workflows.

To provide context and a benchmark for our findings, we will compare our hypothetical results for 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (hereafter referred to as "NTP-4") with three well-characterized comparator compounds, each possessing a distinct and widely understood MoA:

  • Comparator A (Dasatinib): A potent, multi-targeted tyrosine kinase inhibitor.

  • Comparator B (Liraglutide): A GLP-1 receptor agonist.

  • Comparator C (Tretinoin): A retinoic acid receptor (RAR) agonist, a type of nuclear receptor ligand.

This comparative approach is crucial for differentiating NTP-4's biological activity and identifying a unique therapeutic niche.

Phase 1: In Silico Profiling and Target Prediction

The initial phase of our investigation will leverage computational tools to predict potential biological targets for NTP-4. This cost-effective, high-throughput approach allows us to generate early hypotheses and guide subsequent wet-lab experiments.

Experimental Workflow: Computational Target Prediction

The workflow begins with analyzing the 2D and 3D structure of NTP-4 to identify potential pharmacophores. These are then used to screen against comprehensive databases of known biological targets.

cluster_0 Phase 1: In Silico Workflow A Input Compound: 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (NTP-4) B Ligand-Based Similarity Search (e.g., ChEMBL, PubChem) A->B C Structure-Based Virtual Screening (Docking against target libraries: Kinases, GPCRs, Nuclear Receptors) A->C D Identify Structurally Similar Compounds with Known Bioactivity B->D E Calculate Docking Scores and Binding Pose Analysis C->E F Generate Prioritized List of Potential Biological Targets D->F E->F

Caption: In Silico Target Prediction Workflow for NTP-4.

Hypothetical In Silico Results

For the purpose of this guide, let's assume the in silico analysis yields the following predictions for NTP-4:

Prediction MethodTop Predicted Target ClassConfidence Score
Ligand-Based SimilaritySerine/Threonine KinasesModerate
Structure-Based DockingAurora Kinase AHigh
Structure-Based DockingCyclin-Dependent Kinase 2 (CDK2)Moderate

These computational results strongly suggest that NTP-4 may function as a kinase inhibitor, providing a clear and testable hypothesis for the next phase of our investigation.

Phase 2: In Vitro Target Identification and Validation

With a working hypothesis in hand, we now move to in vitro assays to empirically test the predictions. Our approach is tiered, starting with broad functional screens and progressively narrowing down to specific target engagement.

Tier 1: Broad Phenotypic Screening

A phenotypic screen assesses the compound's effect on cell behavior without pre-supposing a specific target. We will use a panel of cancer cell lines to determine the antiproliferative activity of NTP-4 and our comparators.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells from various cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of NTP-4 and comparator compounds (Dasatinib, Liraglutide, Tretinoin) in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 nM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Table 1: Hypothetical IC50 Values (µM) from Phenotypic Screen

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
NTP-4 (Test) 0.5 1.2 0.8
Dasatinib0.010.05>10
Liraglutide>100>100>100
Tretinoin5.28.11.5

The hypothetical data in Table 1 show that NTP-4 exhibits potent antiproliferative activity, similar in potency to the known kinase inhibitor Dasatinib, though with a different cell line sensitivity profile. This further supports our kinase inhibitor hypothesis.

Tier 2: Target-Based Screening

We will now screen NTP-4 against a large panel of kinases to identify its specific targets.

Protocol: Kinase Panel Screening (e.g., Invitrogen™ KinaseScreener™ service)

  • Compound Submission: Submit NTP-4 at a specified concentration (e.g., 1 µM) to a commercial kinase screening service.

  • Assay Principle: These services typically use biochemical assays (e.g., Z'-LYTE™) that measure the phosphorylation of a substrate by a specific kinase. The assay measures the fluorescence ratio of a tracer and the phosphorylated peptide, which is indicative of kinase activity.

  • Data Output: The service provides data as percent inhibition of kinase activity for each kinase in the panel compared to a vehicle control.

Table 2: Hypothetical Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetNTP-4 (Test) DasatinibLiraglutideTretinoin
Aurora Kinase A95% 30%<5%<5%
Aurora Kinase B88% 45%<5%<5%
CDK275% 60%<5%<5%
ABL115%98% <5%<5%
SRC20%95% <5%<5%

This hypothetical data strongly suggests that NTP-4 is a potent inhibitor of Aurora Kinases A and B, and a moderate inhibitor of CDK2, confirming our in silico predictions. The profile is distinct from Dasatinib, which potently inhibits ABL1 and SRC kinases.

Tier 3: Direct Target Engagement in Cells

To confirm that NTP-4 directly binds to its putative targets within a cellular environment, we will perform a Cellular Thermal Shift Assay (CETSA). This assay is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact HeLa cells with either vehicle (DMSO) or a saturating concentration of NTP-4 (e.g., 10 µM) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant (containing soluble, non-denatured proteins) and analyze the amount of the target protein (e.g., Aurora Kinase A) remaining by Western blotting.

  • Data Analysis: Plot the band intensity for the target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

cluster_1 CETSA Workflow A Treat Cells with Vehicle or NTP-4 B Heat Cell Aliquots across a Temperature Gradient A->B C Lyse Cells and Separate Soluble/Aggregated Proteins B->C D Analyze Soluble Fraction by Western Blot for Target Protein (e.g., Aurora Kinase A) C->D E Plot Protein Abundance vs. Temperature D->E F Shift in Melting Curve Indicates Target Engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Table 3: Hypothetical CETSA Melting Temperatures (Tm) for Aurora Kinase A

TreatmentMelting Temperature (Tm)ΔTm
Vehicle (DMSO)52.3°C-
NTP-4 (10 µM) 58.7°C +6.4°C

A significant positive shift in the melting temperature (ΔTm) for Aurora Kinase A in the presence of NTP-4 would provide strong evidence of direct binding in a physiologically relevant context.

Phase 3: Pathway Analysis and Downstream Effects

Having identified Aurora Kinase A as a primary target, the final step is to confirm that NTP-4 modulates its downstream signaling pathway. Aurora Kinase A is a critical regulator of mitosis, and its inhibition is known to cause cell cycle arrest and apoptosis. A key substrate is Histone H3.

Protocol: Western Blotting for Phospho-Histone H3

  • Cell Culture and Treatment: Synchronize HeLa cells at the G2/M phase of the cell cycle (e.g., using nocodazole). Treat the synchronized cells with vehicle, NTP-4 (at its IC50 concentration), and Dasatinib for a short period (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for Histone H3 phosphorylated at Serine 10 (p-Histone H3 Ser10).

    • Incubate with a secondary antibody conjugated to HRP.

    • Probe for total Histone H3 and a loading control (e.g., GAPDH) on the same blot to ensure equal protein loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-Histone H3.

cluster_2 Hypothesized NTP-4 Signaling Pathway NTP4 NTP-4 AURKA Aurora Kinase A NTP4->AURKA Inhibits HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) Mitosis Mitotic Progression pHistoneH3->Mitosis Promotes Arrest Cell Cycle Arrest

Caption: Hypothesized signaling pathway inhibited by NTP-4.

A significant reduction in the levels of phosphorylated Histone H3 in NTP-4-treated cells, comparable to a known Aurora kinase inhibitor, would confirm that the compound engages its target and modulates its downstream signaling pathway, thus solidifying our understanding of its MoA.

Comparative Analysis Summary

The table below summarizes our hypothetical findings, clearly distinguishing the MoA of NTP-4 from the established mechanisms of our comparator compounds.

FeatureNTP-4 (Test Compound) Dasatinib (Comparator A)Liraglutide (Comparator B)Tretinoin (Comparator C)
Primary Target Class Serine/Threonine KinaseTyrosine KinaseGPCRNuclear Receptor
Specific Target(s) Aurora Kinase A/BABL, SRC family kinasesGLP-1 ReceptorRetinoic Acid Receptors (RAR)
Cellular Effect Antiproliferative, Mitotic ArrestAntiproliferativeGlucose HomeostasisCellular Differentiation
Target Engagement (CETSA) Positive thermal shift for AURKAPositive thermal shift for ABLNot applicablePositive thermal shift for RAR
Key Pathway Modulation ↓ Phospho-Histone H3 (Ser10)↓ Phospho-CRKL↑ cAMP production↑ RAR target gene expression

Conclusion and Future Directions

This comprehensive, albeit hypothetical, investigation has allowed us to define a clear and plausible mechanism of action for the novel compound 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (NTP-4). Our multi-tiered approach, integrating in silico, in vitro, and cell-based assays, strongly indicates that NTP-4 functions as a potent inhibitor of Aurora Kinases A and B. This MoA is clearly differentiated from our comparator compounds, suggesting a distinct therapeutic potential, likely in the field of oncology.

Future studies should focus on:

  • Off-target profiling: To assess the selectivity of NTP-4 and identify potential liabilities.

  • Resistant mutant screening: To confirm the on-target effect and identify the binding site.

  • In vivo studies: To evaluate the efficacy and safety of NTP-4 in animal models of cancer.

This guide provides a robust and scientifically rigorous framework for the MoA elucidation of any novel compound, transforming an unknown molecule into a well-characterized drug candidate.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Crosio, C., Fimia, G. M., Loury, R., et al. (2002). Mitotic phosphorylation of histone H3: spatio-temporal regulation by Aurora kinases. Molecular and Cellular Biology, 22(3), 874–885. [Link]

Comparative

A Researcher's Guide to the Synthesis, Characterization, and Comparative Evaluation of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of the novel compound, 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. In the absence of extensive publis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of the novel compound, 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol. In the absence of extensive published data on this specific molecule, this document serves as a foundational blueprint for researchers and drug development professionals. It outlines a rigorous, reproducible experimental plan, grounded in established chemical principles, to elucidate the compound's properties and potential therapeutic applications. We will also propose a comparative analysis against structurally related analogs to ascertain its relative performance in key biological assays.

Introduction to 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is a synthetic organic compound featuring a piperidine ring, a versatile scaffold in medicinal chemistry known for its presence in numerous bioactive molecules.[1] The substitution pattern on the phenyl ring, with a nitro group and a trifluoromethyl group, suggests potential for unique electronic and steric properties that could influence its biological activity. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity. Given the known antimicrobial and antioxidant activities of some piperidine derivatives, this compound warrants investigation for similar properties.[1][2][3][4]

This guide will first detail a proposed synthetic route and the necessary analytical methods for structural verification and purity assessment. Subsequently, we will outline a screening strategy to explore its potential as an antimicrobial and antioxidant agent, alongside two structurally similar compounds for a robust comparative analysis.

Part 1: Synthesis and Characterization

A reproducible and well-characterized synthesis is the cornerstone of any chemical research.[5][6] The proposed synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol is based on a nucleophilic aromatic substitution reaction, a reliable method for the formation of aryl-nitrogen bonds.

Proposed Synthetic Pathway

Synthesis_Pathway Reactant1 2-Chloro-4-(trifluoromethyl)-1-nitrobenzene Product 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol Reactant1->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Reactant2 Piperidin-4-ol Reactant2->Product Biological_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_data Data Analysis & Comparison Compound_T Target Compound (T) Antimicrobial Antimicrobial Assay (MIC Determination) Compound_T->Antimicrobial Antioxidant Antioxidant Assay (DPPH Scavenging) Compound_T->Antioxidant Compound_A1 Alternative 1 (A1) Compound_A1->Antimicrobial Compound_A1->Antioxidant Compound_A2 Alternative 2 (A2) Compound_A2->Antimicrobial Compound_A2->Antioxidant Data_Analysis Comparative Analysis of MIC and IC50 values Antimicrobial->Data_Analysis Antioxidant->Data_Analysis

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.